3-Bromo-2,5-dichlorobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQXLCZBCGWOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde
Introduction
3-Bromo-2,5-dichlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in advanced organic synthesis.[1] Its unique substitution pattern, featuring three electron-withdrawing halogen atoms and an aldehyde group, imparts specific reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1823608-01-0 | [2][3][4][5] |
| Molecular Formula | C₇H₃BrCl₂O | [2] |
| Molecular Weight | 253.90 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [4] |
| Predicted Boiling Point | 294.8 ± 35.0 °C | |
| Predicted Density | 1.798 ± 0.06 g/cm³ | |
| InChI Key | OFQXLCZBCGWOPK-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. The IR spectrum is notably characterized by a strong absorption band around 1700 cm⁻¹, which corresponds to the C=O (carbonyl) stretching vibration of the aldehyde group.[1]
Mass spectrometry data would likely show fragment ions corresponding to the loss of the formyl group ([M-CHO]⁺), a bromine atom ([M-Br]⁺), and a chlorine atom ([M-Cl]⁺).[1]
Synthesis and Reactivity
Synthesis Pathway
A prominent method for the synthesis of this compound involves a multi-step process starting from a substituted aniline, utilizing a diazonium salt intermediate.[1] This approach allows for the precise, regioselective introduction of the bromo and aldehyde functionalities. The synthesis typically commences with the diazotization of 2,3-dichloroaniline hydrochloride at low temperatures (2-7°C) using sodium nitrite in an acidic medium.[1]
Caption: Synthesis of this compound via a diazonium salt.
Reactivity Profile
The reactivity of this compound is largely dictated by the aldehyde group and the heavily substituted aromatic ring.
-
Electrophilic Aromatic Substitution: The benzene ring is significantly deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the aldehyde group, which collectively reduce the electron density of the ring.[1]
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromo-2,5-dichlorobenzoic acid, using strong oxidizing agents.[1] This is a common transformation for aldehydes and provides a route to another class of useful intermediates.[1]
-
Nucleophilic Addition: The aldehyde's carbonyl carbon is susceptible to nucleophilic attack, allowing for a variety of addition reactions.
Caption: Key reactions of this compound.
Applications in Research and Development
This compound is a versatile intermediate with applications spanning several areas of chemical research and development.
-
Pharmaceutical Synthesis: In medicinal chemistry, this compound is a valuable precursor for synthesizing potential drug candidates.[1] Halogenated aromatic compounds are integral to the structure of many pharmaceuticals, and the specific arrangement of halogens on this benzaldehyde can be a key determinant of a molecule's biological activity.[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it serves as an important intermediate in the agrochemical industry for the synthesis of pesticides and herbicides.[1]
-
Building Block for Complex Molecules: Its primary role is as a foundational building block for creating more intricate organic molecules for use in materials science and specialty chemical production.[1]
Caption: Applications of this compound.
Experimental Protocols
Synthesis of this compound via Diazonium Salt
This protocol is a generalized representation based on established chemical principles for diazotization reactions.
-
Preparation: Dissolve 2,3-dichloroaniline hydrochloride in an acidic aqueous solution (e.g., HCl) in a reaction vessel. Cool the mixture to between 2°C and 7°C using an ice bath.[1]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution. Maintain the temperature below 7°C throughout the addition to ensure the stability of the resulting diazonium salt.[1]
-
Sandmeyer-type Reaction: In a separate vessel, prepare a solution of copper(I) bromide or another suitable bromine source. Slowly add the cold diazonium salt solution to this vessel. Nitrogen gas will evolve as the diazonium group is replaced by bromine.
-
Formylation (Gattermann-Koch or similar): The resulting brominated intermediate would then undergo a formylation reaction to introduce the aldehyde group at the desired position, yielding this compound.
-
Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as recrystallization or column chromatography to yield the final product.
Oxidation to 3-Bromo-2,5-dichlorobenzoic Acid
This is a general protocol for the oxidation of an aldehyde.
-
Setup: Dissolve this compound in a suitable solvent (e.g., acetone or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Oxidation: Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate or Jones reagent) to the flask. The reaction may be exothermic, so cooling may be necessary to maintain control.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under vacuum. Further purification can be achieved by recrystallization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not detailed in the provided search results, related halogenated benzaldehydes are classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Irritation: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6][7]
-
Corrosivity: Some related compounds cause severe skin burns and eye damage.[7][8]
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][8] Keep containers tightly closed.[6][8]
References
- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 2. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1823608-01-0 [chemicalbook.com]
- 4. This compound 95% | CAS: 1823608-01-0 | AChemBlock [achemblock.com]
- 5. halochem.com [halochem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2,5-dichlorobenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Bromo-2,5-dichlorobenzaldehyde. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document consolidates key identification data, physico-chemical properties, and spectroscopic characterization details into structured tables. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis and employs visual diagrams to illustrate key chemical pathways and relationships.
Chemical Identity and Physical Properties
This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring substituted with one bromine atom, two chlorine atoms, and a formyl (aldehyde) group. This specific arrangement of electron-withdrawing groups significantly influences its chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 1823608-01-0[1][2][3][4][5] |
| Molecular Formula | C₇H₃BrCl₂O[2][3][4][5] |
| Molecular Weight | 253.91 g/mol [2][4][5] |
| InChI Key | OFQXLCZBCGWOPK-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)Cl)Br)Cl[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| Purity (Typical) | ≥95%[3] |
| Boiling Point | 294.8 ± 35.0 °C (Predicted)[4] |
| Density | 1.798 ± 0.06 g/cm³ (Predicted)[4] |
Molecular Structure and Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, complemented by computational analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the functional groups present. The spectrum is dominated by a strong absorption band for the carbonyl (C=O) group of the aldehyde.[1] Other characteristic vibrations confirm the aromatic and halogenated structure.[1]
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O Stretch (Aldehyde) | ~1700[1] | Strong, sharp absorption characteristic of an aromatic aldehyde. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak absorptions. |
| C-H Stretch (Aldehyde) | 2900-2800, 2800-2700 | Two weak bands, characteristic of the aldehyde C-H bond. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands of varying intensity. |
| C-Cl Stretch | 800-600 | Strong absorptions. |
| C-Br Stretch | 750-500 | Strong absorptions, may overlap with C-Cl region.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aldehyde) | 9.5 - 10.5[1] | Singlet | Highly deshielded proton of the formyl group. |
| ¹H (Aromatic) | 7.0 - 8.0[1] | Doublets | Two distinct signals for the two protons on the aromatic ring. |
| ¹³C (Carbonyl) | 185 - 200[1] | Singlet | Characteristic signal for the aldehyde carbonyl carbon. |
| ¹³C (Aromatic) | 120 - 140[1] | Multiple Signals | Six distinct signals for the aromatic carbons, with shifts influenced by the halogen substituents. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and analyze the fragmentation pattern, which aids in structural confirmation.[1] The presence of one bromine and two chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion peak [M]⁺.
Table 5: Expected Fragments in Mass Spectrometry
| Fragment Ion | Description |
| [M]⁺ | Molecular ion peak. |
| [M-H]⁺ | Loss of a hydrogen atom. |
| [M-CHO]⁺ | Loss of the formyl group.[1] |
| [M-Br]⁺ | Loss of the bromine atom.[1] |
| [M-Cl]⁺ | Loss of a chlorine atom.[1] |
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound.[1][6] These methods can predict optimized molecular geometries, electron distribution, and spectroscopic parameters, providing a deeper understanding that complements experimental data.[1]
Synthesis and Reactivity
Synthetic Pathway
A prominent method for the synthesis of this compound involves a multi-step process starting from a substituted aniline, such as 2,3-dichloroaniline.[1] The key step is the formation of a diazonium salt intermediate, which allows for the regioselective introduction of the bromo and aldehyde groups.[1]
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups.
-
Aromatic Ring: The benzene ring is significantly deactivated towards electrophilic aromatic substitution. This is due to the potent electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the aldehyde group, which collectively reduce the electron density of the ring.[1]
-
Aldehyde Group: The aldehyde group is susceptible to oxidation. Treatment with strong oxidizing agents readily converts the aldehyde to the corresponding carboxylic acid, 3-bromo-2,5-dichlorobenzoic acid.[1][6]
Caption: Oxidation of the aldehyde functional group.
Applications in Research and Development
The primary role of this compound in chemistry is as a versatile building block for constructing more complex organic molecules.[1][5] Its unique substitution pattern is leveraged in medicinal and agrochemical research.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of potential drug candidates. The halogenated aromatic scaffold is a common feature in many bioactive compounds.[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is a precursor for synthesizing new pesticides and herbicides. The specific arrangement and type of halogens on the benzaldehyde ring can be a critical determinant of a molecule's biological activity against pests.[1]
Caption: Application flow from building block to complex molecules.
Experimental Protocols
General Synthesis Protocol (via Diazonium Salt)
This protocol is a generalized representation based on the diazotization of an aniline derivative.[1]
-
Diazotization: Dissolve the starting aniline (e.g., 2,3-dichloroaniline hydrochloride) in an acidic aqueous solution (e.g., HCl). Cool the mixture to 2-7°C in an ice-salt bath.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 7°C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Sandmeyer-type Reaction: In a separate flask, prepare the necessary reagents for the introduction of the bromine and formyl groups. The specific reaction (e.g., Gattermann, Gattermann-Koch) will determine the reagents and catalyst (e.g., copper(I) bromide).
-
Slowly add the cold diazonium salt solution to the reaction mixture from step 4, controlling any gas evolution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
-
Work-up and Purification: Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield pure this compound.
Spectroscopic Analysis Protocol
-
Sample Preparation:
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
NMR: Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or analyze directly via Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Acquisition: Acquire spectra on calibrated spectrometers according to standard operating procedures.
-
Data Analysis: Process the raw data (e.g., Fourier transform, baseline correction) and analyze the spectra to confirm the structure, comparing observed data with predicted values and literature data for similar compounds.
Safety and Handling
This compound, like many halogenated aromatic aldehydes, requires careful handling in a laboratory setting.[1]
Table 6: Safety and Handling Precautions
| Precaution | Guideline |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1][7] |
| Ventilation | Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][8] |
| Handling | Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation.[8] Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly closed, airtight container in a cool, dry, and well-ventilated area, away from light.[1][3][8] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8] |
References
- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 2. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 1823608-01-0 | AChemBlock [achemblock.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2,5-dichlorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in the fields of pharmaceutical and agrochemical research.
Chemical Identity and Synonyms
The compound with the chemical structure featuring a bromine atom at the 3-position, and chlorine atoms at the 2- and 5-positions of a benzaldehyde ring is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. This nomenclature precisely describes the arrangement of the substituents on the aromatic ring.
In addition to its formal IUPAC name, this compound is referenced in chemical literature and commercial catalogs by several synonyms and identifiers. These are crucial for comprehensive literature searches and procurement.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1823608-01-0[1] |
| PubChem CID | 118797007[1] |
| Molecular Formula | C7H3BrCl2O[1] |
| InChI | InChI=1S/C7H3BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H[1] |
| InChIKey | OFQXLCZBCGWOPK-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C=C(C(=C1C=O)Cl)Br)Cl[1] |
| Depositor-Supplied Synonyms | MFCD28166251, SCHEMBL28275299, CS-0193689, E93425[1] |
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for its handling, reaction planning, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 253.90 g/mol | PubChem[1] |
| Monoisotopic Mass | 251.87443 Da | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 251.87443 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 153 | PubChem[1] |
Experimental Protocol: Synthesis of this compound
A prominent and regioselective method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from a substituted aniline. The following protocol is adapted from a similar synthesis of a fluorinated analogue and is expected to yield the desired product with high efficiency[2].
Starting Material: 2,5-dichloroaniline
Overall Reaction Scheme:
References
physical and chemical properties of 3-Bromo-2,5-dichlorobenzaldehyde
An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic aldehyde that serves as a key intermediate and building block in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde group and three halogen substituents (one bromine and two chlorine atoms) on the benzene ring, offers a versatile platform for the synthesis of more complex molecules. The electron-withdrawing properties of the halogens and the aldehyde group significantly influence the reactivity of the aromatic ring and the carbonyl group.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with its synthetic methodologies, reactivity, and applications, particularly in the fields of medicinal chemistry and agrochemical research.[2]
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1823608-01-0 | [1][2][5] |
| Molecular Formula | C₇H₃BrCl₂O | [5] |
| Molecular Weight | 253.91 g/mol | [6][7] |
| IUPAC Name | This compound | [3][5] |
| Appearance | Solid, white to light yellow powder | [3][4] |
| Boiling Point | 294.8 ± 35.0 °C (Predicted) | |
| Density | 1.798 ± 0.06 g/cm³ (Predicted) | |
| Melting Point | Data not available. (Related compound 3-Bromo-5-chlorobenzaldehyde: 69.0-73.0 °C) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Wavenumbers |
| ¹H NMR | Aldehyde proton: 9.5-10.5 ppm (singlet)Aromatic protons: 7.0-8.0 ppm[2] |
| ¹³C NMR | Carbonyl carbon: 185-200 ppmAromatic carbons: 120-140 ppm[2] |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch, strong)>3000 cm⁻¹ (Aromatic C-H stretch)~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch)~1600-1450 cm⁻¹ (Aromatic C=C stretch)~800-600 cm⁻¹ (C-Cl stretch)~700-500 cm⁻¹ (C-Br stretch)[2] |
| Mass Spectrometry | High-resolution mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight.[2] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through several routes. A prominent method involves the electrophilic bromination of 2,5-dichlorobenzaldehyde. The existing chlorine atoms on the ring direct the incoming bromine electrophile.[2] Computational studies suggest that the chlorine at the C2 position has a significant ortho-directing effect, guiding the bromine to the C3 position.[2]
Another key synthetic pathway utilizes a diazonium salt intermediate.[2] This multi-step process typically begins with the diazotization of 2,3-dichloroaniline hydrochloride at low temperatures (2-7°C) using sodium nitrite in an acidic medium.[2] The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to introduce the bromine atom onto the aromatic ring.[2]
References
- 1. This compound | 1823608-01-0 [chemicalbook.com]
- 2. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 3. This compound | 1823608-01-0 [sigmaaldrich.com]
- 4. 3-Bromo-5-chlorobenzaldehyde 188813-05-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 1823608-01-0 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-2,5-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers a framework for recording and comparing solubility data.
Theoretical Solubility Profile
This compound (C₇H₃BrCl₂O) is a substituted aromatic aldehyde.[2][3][4] Its molecular structure, characterized by a polar carbonyl group and a largely nonpolar dichlorobromobenzene ring, dictates its solubility behavior. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents and be poorly soluble in water.[5][6]
The parent compound, benzaldehyde, is miscible with alcohol, ether, and oils, while being only slightly soluble in water.[7] The halogen substituents on the benzene ring of this compound increase its molecular weight and may slightly alter its polarity, but the overall expectation of good solubility in organic solvents remains.
Expected Solubility in Common Organic Solvents:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Ethers such as diethyl ether and tetrahydrofuran (THF), and esters like ethyl acetate are also likely to be effective solvents.
-
Moderate Solubility: Expected in alcohols such as methanol, ethanol, and isopropanol.
-
Low to Insoluble: Expected in nonpolar solvents like hexanes and in water.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Ethanol | e.g., 25 | e.g., UV-Vis Spec | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.
This is a widely used and straightforward method for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a rotating wheel in a temperature-controlled bath is ideal.[8]
-
Separation: Allow the undissolved solid to settle. A centrifugation step can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.
-
Quantification: Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
This method is suitable if the compound has a chromophore and does not require large amounts of material.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining solubility, especially in complex mixtures.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC to create a calibration curve (Peak Area vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilution: Dilute a known volume of the clear supernatant with the solvent to a concentration within the calibration range.
-
Analysis: Inject the diluted sample into the HPLC and record the peak area corresponding to the compound.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution, accounting for the dilution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by a quantitative analysis technique.
Caption: Workflow for Experimental Solubility Determination.
This guide provides a foundational understanding and practical protocols for determining the solubility of this compound. Accurate solubility data is critical for process development, formulation, and various applications in research and industry.
References
- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 2. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1823608-01-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Khan Academy [khanacademy.org]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde from 2,5-dichlorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-2,5-dichlorobenzaldehyde, a valuable building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries. The synthesis commences from the readily available starting material, 2,5-dichlorotoluene. Two primary synthetic routes are explored: the direct bromination of the aromatic ring followed by oxidation of the methyl group, and the initial oxidation of the methyl group to an aldehyde followed by aromatic bromination. This document details the experimental protocols, presents key quantitative data, and illustrates the reaction workflows.
Synthetic Pathways
The conversion of 2,5-dichlorotoluene to this compound can be strategically approached through two distinct routes. The selection of a particular pathway may be influenced by factors such as reagent availability, desired purity, and scalability.
-
Route 1: Bromination followed by Oxidation. This pathway involves the initial electrophilic aromatic substitution to introduce a bromine atom onto the 2,5-dichlorotoluene ring, followed by the oxidation of the benzylic methyl group to an aldehyde.
-
Route 2: Oxidation followed by Bromination. In this alternative approach, the methyl group of 2,5-dichlorotoluene is first oxidized to an aldehyde, yielding 2,5-dichlorobenzaldehyde. This intermediate is then subjected to electrophilic aromatic bromination to afford the final product. The existing chloro and aldehyde substituents direct the incoming bromine to the desired 3-position.[1]
The following diagram illustrates these two potential synthetic routes.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.
Route 1: Bromination Followed by Oxidation
Step 1: Synthesis of 3-Bromo-2,5-dichlorotoluene
The regioselectivity of the electrophilic aromatic bromination of 2,5-dichlorotoluene is governed by the directing effects of the two chlorine atoms and the methyl group. While halogens are deactivating, they are ortho- and para-directors.[1] The methyl group is an activating ortho-, para-director. The combined directing effects will influence the position of bromination.
Experimental Protocol: Electrophilic Aromatic Bromination
A general procedure for electrophilic aromatic bromination using N-bromosuccinimide (NBS) is as follows:
-
To a solution of 2,5-dichlorotoluene (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[2]
-
Allow the resulting mixture to warm to room temperature and stir overnight.[2]
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio | Notes |
| 2,5-dichlorotoluene | 1.0 | Starting material |
| N-bromosuccinimide | 1.0 | Brominating agent |
| Acetonitrile | - | Solvent |
Table 1: Reagents for the bromination of 2,5-dichlorotoluene.
Step 2: Synthesis of this compound
The selective oxidation of the methyl group of 3-Bromo-2,5-dichlorotoluene to an aldehyde can be achieved using various methods. A catalytic system employing TEMPO and a cobalt salt with sodium hypochlorite as the oxidant is an effective approach for benzylic oxidation.[3]
Experimental Protocol: Benzylic Oxidation
-
In a reaction vessel, combine 3-Bromo-2,5-dichlorotoluene (1 mmol), TEMPO (0.01 mmol), and Co(OAc)₂ (0.01 mmol) in dichloromethane.[3]
-
Add an aqueous solution of sodium hypochlorite (NaClO) while maintaining the pH at approximately 8.3.[3]
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.
| Reactant/Reagent | Molar Ratio | Role |
| 3-Bromo-2,5-dichlorotoluene | 1.0 | Substrate |
| TEMPO | 0.01 | Catalyst |
| Co(OAc)₂ | 0.01 | Co-catalyst |
| NaClO | Excess | Oxidant |
| Dichloromethane | - | Solvent |
Table 2: Reagents for the benzylic oxidation of 3-Bromo-2,5-dichlorotoluene.
Route 2: Oxidation Followed by Bromination
Step 1: Synthesis of 2,5-dichlorobenzaldehyde
The direct oxidation of 2,5-dichlorotoluene to 2,5-dichlorobenzaldehyde can be performed using catalytic systems in the presence of an oxidizing agent.
Experimental Protocol: Oxidation of 2,5-dichlorotoluene
A procedure for the oxidation of a substituted toluene using a cobalt, molybdenum, and bromine catalytic system with hydrogen peroxide as the oxidant is described in the patent literature for a related compound and can be adapted.[4]
-
Prepare a solution of 2,5-dichlorotoluene, cobalt acetate, and sodium molybdate in acetic acid.[4]
-
Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide and acetic acid.[4]
-
In a suitable reactor, combine the two solutions at a controlled temperature (e.g., 105 °C).[4]
-
After the reaction is complete, cool the mixture and quench with a suitable solvent like dichloromethane.[4]
-
Extract the product, wash the organic phase, and remove the solvent.
-
Purify the crude 2,5-dichlorobenzaldehyde by distillation or column chromatography.
| Reactant/Reagent | Molar Ratio (relative to toluene) | Role |
| 2,5-dichlorotoluene | 1.0 | Starting material |
| Cobalt acetate | ~0.015 | Catalyst |
| Sodium molybdate | ~0.015 | Co-catalyst |
| Sodium bromide | ~0.015 | Co-catalyst |
| Hydrogen peroxide | ~2.0 | Oxidant |
| Acetic acid | - | Solvent |
Table 3: Reagents for the oxidation of 2,5-dichlorotoluene.
Step 2: Synthesis of this compound
The bromination of 2,5-dichlorobenzaldehyde is directed by the existing substituents. The chlorine at C2 and the aldehyde group will influence the position of the incoming bromine. The chlorine at C2 is an ortho-, para-director, and the aldehyde is a meta-director. The ortho-directing effect of the chlorine at C2 is a significant factor in guiding the bromine to the C3 position.[1]
Experimental Protocol: Bromination of 2,5-dichlorobenzaldehyde
A general method for the bromination of a substituted benzaldehyde using bromine and a Lewis acid catalyst can be adapted.
-
To a mixture of 1,2-dichloroethane and aluminum chloride (catalyst), add 2,5-dichlorobenzaldehyde over a period of time at a controlled temperature (e.g., 40 °C).
-
Add bromine dropwise to the mixture over several hours at the same temperature.
-
Stir the mixture for an additional period to ensure the reaction goes to completion.
-
Quench the reaction by pouring it into ice water.
-
Separate the organic phase, wash it sequentially with water, a dilute aqueous solution of sodium carbonate, and finally with water.
-
Recover the solvent and purify the resulting this compound by distillation under reduced pressure.
| Reactant/Reagent | Molar Ratio (relative to aldehyde) | Role |
| 2,5-dichlorobenzaldehyde | 1.0 | Substrate |
| Bromine | 1.0 - 1.1 | Brominating agent |
| Aluminum chloride | Catalytic | Lewis acid catalyst |
| 1,2-dichloroethane | - | Solvent |
Table 4: Reagents for the bromination of 2,5-dichlorobenzaldehyde.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the key steps in the synthesis.
Conclusion
This technical guide outlines two viable synthetic strategies for the preparation of this compound from 2,5-dichlorotoluene. Both routes, involving either initial bromination followed by oxidation or vice versa, offer distinct advantages and challenges. The provided experimental protocols, based on established chemical transformations, serve as a foundation for further optimization and scale-up in a research and development setting. The choice of the optimal route will depend on specific laboratory capabilities and project requirements. Careful consideration of reaction conditions, particularly for regioselectivity in the bromination step and selectivity in the oxidation step, is crucial for achieving high yields and purity of the target compound.
References
- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 4. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
electrophilic aromatic substitution on dichlorobenzaldehyde
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Principles: Substituent Effects in Dichlorobenzaldehyde
The regiochemical outcome of an electrophilic aromatic substitution reaction on a dichlorobenzaldehyde ring is determined by the cumulative effects of its three substituents: two chlorine atoms and a formyl group.
-
Formyl Group (-CHO): The aldehyde group is a powerful deactivating group. It withdraws electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.
-
Chloro Group (-Cl): Halogens such as chlorine are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M). This resonance donation enriches the electron density specifically at the ortho and para positions. Consequently, chlorine is an ortho, para-director, despite being a deactivating group.[1][2][3]
When these competing effects are present, the position of substitution is determined by the strongest directing influence and steric accessibility. The overall reactivity of the dichlorobenzaldehyde ring is significantly lower than that of benzene, often requiring more forcing conditions for electrophilic substitution to occur.
Nitration of Dichlorobenzaldehydes
Nitration is a canonical EAS reaction involving the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
Regioselectivity and Experimental Data
The substitution pattern is dictated by the directing effects of the substituents and steric hindrance. For most isomers, the substitution is predicted to occur at the position that is least sterically hindered and activated by the chloro groups while being meta to the formyl group.
One experimentally verified example is the nitration of 2,6-dichlorobenzaldehyde. The two ortho chlorine atoms sterically hinder the adjacent positions (3 and 5). The formyl group directs meta (positions 3 and 5), while the chlorine atoms direct ortho (positions 3 and 5) and para (position 4). The combined electronic and steric effects strongly favor substitution at the para position (position 4).[4][5]
| Starting Isomer | Reagents | Conditions | Product(s) | Yield (%) | Reference |
| 2,6-Dichlorobenzaldehyde | HNO₃, H₂SO₄, K₂Cr₂O₇ | Ultrasonication (75 min) | 2,6-Dichloro-4-nitrobenzaldehyde | 84% | [4][5] |
| 2,6-Dichlorobenzaldehyde | HNO₃, H₂SO₄, K₂Cr₂O₇ | Conventional (100 min) | 2,6-Dichloro-4-nitrobenzaldehyde | 79% | [4][5] |
Predicted Regioselectivity for Other Isomers
For other isomers, where specific experimental data is sparse, the major product can be predicted by analyzing the directing effects.
| Starting Isomer | Most Activated/Least Deactivated Position(s) | Predicted Major Product |
| 2,3-Dichlorobenzaldehyde | Position 5 (ortho to 3-Cl, para to 2-Cl) | 2,3-Dichloro-5-nitrobenzaldehyde |
| 2,4-Dichlorobenzaldehyde | Position 5 (ortho to 4-Cl, meta to 2-Cl & -CHO) | 2,4-Dichloro-5-nitrobenzaldehyde |
| 2,5-Dichlorobenzaldehyde | Position 4 or 6 (ortho/para to Cl, meta to -CHO) | Mixture of 2,5-dichloro-4-nitrobenzaldehyde and 2,5-dichloro-6-nitrobenzaldehyde |
| 3,4-Dichlorobenzaldehyde | Position 5 (ortho to 4-Cl, meta to 3-Cl & -CHO) | 3,4-Dichloro-5-nitrobenzaldehyde |
| 3,5-Dichlorobenzaldehyde | Position 2 or 6 (ortho to both Cl groups) | 3,5-Dichloro-2-nitrobenzaldehyde |
Experimental Protocol: Nitration of 2,6-Dichlorobenzaldehyde
This protocol is adapted from general procedures for aromatic nitration and specific literature findings.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dichlorobenzaldehyde (1.0 eq).
-
Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the stirred solution of the aldehyde in sulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.
-
Work-up: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper. Further wash with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.
-
Purification: Dry the crude product. Recrystallize the solid from ethanol to yield pure 2,6-dichloro-4-nitrobenzaldehyde.
Halogenation, Sulfonation, and Friedel-Crafts Acylation
Experimental data for other EAS reactions on dichlorobenzaldehydes is limited in the public domain. The high degree of deactivation of the ring makes these reactions challenging, particularly Friedel-Crafts reactions. The predicted outcomes are based on the established directing effects.
Predicted Regioselectivity
The table below summarizes the predicted major products for bromination, a representative halogenation reaction. The regioselectivity for chlorination and iodination is expected to be similar, while sulfonation would also follow these patterns. Friedel-Crafts reactions are generally not feasible on such deactivated rings.[6]
| Starting Isomer | Predicted Major Bromination Product | Rationale |
| 2,3-Dichlorobenzaldehyde | 5-Bromo-2,3-dichlorobenzaldehyde | Substitution at the position activated by both Cl groups (para to 2-Cl, ortho to 3-Cl). |
| 2,4-Dichlorobenzaldehyde | 5-Bromo-2,4-dichlorobenzaldehyde | Substitution ortho to the 4-Cl and meta to the 2-Cl and -CHO groups. |
| 2,5-Dichlorobenzaldehyde | 6-Bromo-2,5-dichlorobenzaldehyde | Substitution ortho to the 5-Cl and para to the 2-Cl, avoiding steric hindrance. |
| 3,4-Dichlorobenzaldehyde | 5-Bromo-3,4-dichlorobenzaldehyde | Substitution ortho to the 4-Cl and meta to the 3-Cl and -CHO groups. |
| 3,5-Dichlorobenzaldehyde | 2-Bromo-3,5-dichlorobenzaldehyde | Substitution at the highly activated position ortho to both Cl groups. |
General Experimental Protocol: Bromination
Materials:
-
Dichlorobenzaldehyde isomer
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (anhydrous)
-
Sodium bisulfite or Sodium thiosulfate solution (10%)
-
Sodium bicarbonate (Saturated Solution)
-
Brine
Procedure:
-
Setup: To a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add the dichlorobenzaldehyde isomer (1.0 eq) and anhydrous DCM.
-
Catalyst: Add the Lewis acid catalyst, FeBr₃ (0.1 eq).
-
Bromine Addition: In the dropping funnel, place a solution of bromine (1.05 eq) in DCM. Add this solution dropwise to the stirred reaction mixture at room temperature. The red-brown color of bromine should discharge as it reacts.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for these deactivated substrates.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium bisulfite solution (to remove excess Br₂), saturated sodium bicarbonate solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion
The electrophilic aromatic substitution of dichlorobenzaldehydes is a synthetically challenging but important transformation. The regiochemical outcomes are dictated by a nuanced balance between the meta-directing, deactivating formyl group and the ortho, para-directing, deactivating chloro groups, further complicated by steric factors. While experimental data is scarce for many isomers and reaction types, a solid understanding of these fundamental principles allows for the rational prediction of major products. The nitration of 2,6-dichlorobenzaldehyde to its 4-nitro derivative stands as a well-documented example of these principles in action. This guide provides both the theoretical foundation and practical frameworks necessary for researchers to successfully design and execute EAS reactions on this important class of aromatic intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-2,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 3-Bromo-2,5-dichlorobenzaldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science due to the interplay of the reactive aldehyde and the electronically modified aromatic ring. This document details the principal reactions, including nucleophilic additions, oxidations, reductions, and condensation reactions. It offers detailed experimental protocols for key transformations, presents quantitative data in structured tables, and utilizes visualizations to illustrate reaction pathways and experimental workflows.
Introduction
This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a precursor in the development of pharmaceuticals and agrochemicals stems from its unique electronic and steric properties.[1] The benzene ring is rendered electron-deficient by the presence of three electron-withdrawing halogen atoms (two chlorine and one bromine) and the aldehyde group itself.[1] This electronic nature deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde group for a variety of nucleophilic transformations. This guide focuses specifically on the reactivity of the carbonyl carbon of the aldehyde, a primary site for molecular diversification.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂O | --INVALID-LINK-- |
| Molecular Weight | 253.90 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1823608-01-0 | --INVALID-LINK-- |
| IR Spectroscopy (C=O stretch) | ~1700 cm⁻¹ | [1] |
Key Reactions of the Aldehyde Group
The aldehyde group in this compound is a versatile functional group that readily participates in a variety of chemical transformations.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. A general workflow for a nucleophilic addition reaction is depicted below.
Reduction to Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, (3-bromo-2,5-dichlorophenyl)methanol.[1] This transformation is typically achieved with high efficiency using common reducing agents.
| Reactant | Product | Typical Reagents |
| This compound | (3-bromo-2,5-dichlorophenyl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group yields 3-bromo-2,5-dichlorobenzoic acid, a common transformation for aldehydes.[1] This reaction is generally carried out using strong oxidizing agents.
| Reactant | Product | Typical Reagents |
| This compound | 3-Bromo-2,5-dichlorobenzoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Jones reagent |
Condensation Reactions
The aldehyde functionality is a key participant in various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Reaction with primary amines leads to the formation of imines, which are versatile intermediates in organic synthesis.[1] The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate.[1]
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides to form the corresponding substituted styrenes.
| Reactant 1 | Reactant 2 | Product |
| This compound | Phosphorus Ylide (Ph₃P=CHR) | 1-bromo-3,5-dichloro-2-(alkenyl)benzene |
This condensation reaction with active methylene compounds, such as malonic esters or cyanoacetates, is a powerful tool for C-C bond formation. The reaction is typically base-catalyzed.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Active Methylene Compound (e.g., diethyl malonate) | Base (e.g., piperidine, pyridine) | α,β-unsaturated compound |
Experimental Protocols
The following are representative experimental protocols for key reactions of substituted benzaldehydes. These can be adapted for this compound.
General Protocol for Reduction to (3-bromo-2,5-dichlorophenyl)methanol
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Oxidation to 3-bromo-2,5-dichlorobenzoic acid
-
Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.
-
Dissolve this compound (1.0 eq) in acetone and cool to 0 °C.
-
Add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Add isopropanol to quench the excess oxidant.
-
Filter the mixture to remove chromium salts.
-
Extract the filtrate with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.
General Protocol for Wittig Reaction
-
Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in dry THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate) (1.1 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or pyridine).
-
Reflux the mixture for 4-8 hours, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Development and Materials Science
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of complex molecules. The ability to selectively transform the aldehyde group allows for the introduction of diverse pharmacophores and functional moieties. For instance, the resulting alcohols, carboxylic acids, and alkenes can serve as handles for further functionalization in the construction of novel therapeutic agents and functional materials. The halogenated aromatic core is a common feature in many bioactive molecules, contributing to altered metabolic stability and binding affinities.
Conclusion
The aldehyde group of this compound exhibits a rich and versatile reactivity profile. Its susceptibility to nucleophilic attack, ease of oxidation and reduction, and participation in various condensation reactions make it a cornerstone for the synthesis of complex, highly functionalized molecules. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. The provided protocols serve as a starting point for the development of novel synthetic routes utilizing this important chemical building block.
References
A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional
This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3-Bromo-2,5-dichlorobenzaldehyde. This document outlines its commercial availability, key chemical and physical properties, synthesis methodologies, and its application as a versatile building block in the synthesis of complex organic molecules.
Commercial Availability and Supplier Information
This compound is readily available from a number of commercial chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to suit laboratory-scale research and development needs. When selecting a supplier, it is crucial to consider the purity of the compound, as impurities can significantly impact the outcome of sensitive synthetic reactions. The following table summarizes information from prominent suppliers.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | 1823608-01-0 | 253.91 | ≥95% |
| Benchchem | 1823608-01-0 | 253.9 | Not Specified |
| ChemScene | 1823608-01-0 | 253.91 | Not Specified |
| AChemBlock | 1823608-01-0 | 253.91 | 95% |
| ChemicalBook | 1823608-01-0 | 253.91 | Not Specified |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application in experimental work. The data presented below is a compilation from various chemical databases and supplier safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂O | PubChem[1] |
| Molecular Weight | 253.90 g/mol | PubChem[1] |
| Appearance | Yellow Solid | Thermo Fisher Scientific[2] |
| Melting Point | 18 - 21 °C | Thermo Fisher Scientific[2] |
| Boiling Point (Predicted) | 294.8 ± 35.0 °C | ChemBK[3] |
| Density (Predicted) | 1.798 ± 0.06 g/cm³ | ChemBK[3] |
| XLogP3 | 3.3 | PubChem[1] |
| Flash Point | 96 °C (204.8 °F) | material safety data sheet - 3-bromo benzaldehyde 97%[4] |
| Solubility | Soluble in most organic solvents; decomposes in contact with water. | material safety data sheet - 3-bromo benzaldehyde 97%, Thermo Fisher Scientific[2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple synthetic routes. The two most prominent methods involve the diazotization of a substituted aniline followed by a Sandmeyer-type reaction, and the catalytic bromination-oxidation of a substituted toluene.
Synthesis via Diazonium Salt Intermediate
A common and regioselective method for the synthesis of this compound involves the use of a diazonium salt derived from a substituted aniline.[5] This multi-step process allows for the precise introduction of the bromo and aldehyde functionalities.
-
Diazotization: 2,5-dichloroaniline is dissolved in an aqueous acidic solution (e.g., HCl/H₂O) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr) to facilitate the introduction of the bromine atom onto the aromatic ring.
-
Formylation: The resulting 1-bromo-2,5-dichlorobenzene can then be formylated using various methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF), to introduce the aldehyde group.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway to this compound via a diazonium salt intermediate.
Synthesis via Catalytic Bromination-Oxidation
An alternative and scalable approach commences with 2,3-dichlorotoluene, involving a two-step process of benzylic bromination followed by oxidation.[5]
-
Benzylic Bromination: 2,3-dichlorotoluene is dissolved in a suitable solvent like 1,2-dichloroethane. A radical initiator, such as azodiisobutyronitrile (AIBN), and bromine (Br₂) are added. The reaction is heated to 70-85 °C. Hydrogen peroxide can be used to regenerate bromine from the HBr byproduct, improving atom economy.
-
Oxidation: The resulting 1-(bromomethyl)-2,3-dichlorobenzene is then oxidized to the corresponding aldehyde. This can be achieved using various oxidizing agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Work-up and Purification: The reaction mixture is cooled, washed with an aqueous solution of sodium thiosulfate to remove excess bromine, and then with brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound, featuring an aldehyde group and three halogen atoms, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The aldehyde functionality serves as a handle for various transformations, while the halogen atoms can be exploited in cross-coupling reactions to build molecular complexity.
Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics in oncology and other diseases.[6][7] The halogenated phenyl ring of this compound can serve as a key scaffold in the synthesis of such inhibitors. For instance, the bromine atom can be readily displaced in a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site.
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.
References
- 1. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-2,5-dichlorobenzaldehyde as a key starting material for the construction of various heterocyclic compounds. The protocols and data presented herein are intended to guide researchers in developing novel molecular entities for applications in medicinal chemistry, materials science, and chemical biology.
Introduction
This compound is a versatile aromatic aldehyde featuring a unique substitution pattern of three electron-withdrawing halogen atoms. This electronic configuration significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. The aldehyde group serves as a primary electrophilic site for nucleophilic addition and condensation reactions, making it an ideal anchor point for building complex molecular architectures.[1] The presence of bromo and chloro substituents provides opportunities for further functionalization through cross-coupling reactions and modulates the physicochemical properties of the resulting compounds, such as thermal stability and electronic characteristics.[1] This makes this compound a valuable building block for generating libraries of novel heterocyclic compounds for drug discovery and materials science.
General Reactivity and Synthetic Pathways
The primary mode of reactivity for this compound in heterocyclic synthesis involves the aldehyde functional group. It readily undergoes condensation reactions with various nucleophiles, particularly those containing primary amine groups, to form imine (Schiff base) intermediates. These imines are pivotal for the subsequent construction of nitrogen-containing heterocycles.[1] Additionally, the aldehyde can participate in multi-component reactions and aldol-type condensations, leading to a diverse array of cyclic structures.
Caption: General synthetic pathways using this compound.
Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone). This protocol adapts the general principle for the use of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) and a suitable 2-aminoaryl ketone (e.g., 2-aminoacetophenone) (1.0 eq.) in ethanol or a similar polar solvent.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the target quinoline derivative.
Caption: Workflow for the Friedländer synthesis of quinolines.
Application Note 2: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot, multi-component reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological importance.
Experimental Protocol:
-
Reaction Setup: Combine this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq.), and urea or thiourea (1.5 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃, or BF₃·OEt₂).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for several hours (2-24 h), monitoring by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product is often of high purity. If necessary, further purify by recrystallization from ethanol to obtain the desired dihydropyrimidinone.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Yields are highly dependent on the specific substrates and catalysts used and must be determined empirically.
| Heterocycle Class | Reaction Name | Key Reagents | Typical Solvent | Temperature (°C) | Typical Time (h) |
| Quinoline | Friedländer Annulation | 2-Aminoaryl Ketone, Base/Acid | Ethanol | 80-100 | 4-12 |
| Dihydropyrimidinone | Biginelli Reaction | β-Ketoester, Urea, Acid Catalyst | Acetonitrile | 60-80 | 2-24 |
| Imidazole | Radziszewski Synthesis | Glyoxal, Ammonia, Acid | Methanol | 25-60 | 6-18 |
| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide | Ethanol | 70-80 | 3-8 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its aldehyde functionality allows for participation in classic condensation and multi-component reactions, while its halogenated aromatic ring offers sites for further diversification and tuning of molecular properties. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel, highly functionalized heterocycles for various scientific applications.
References
Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into the use of 3-bromo-2,5-dichlorobenzaldehyde as a versatile starting material for the synthesis of key pharmaceutical intermediates. The following sections detail its application in the synthesis of precursors for anticonvulsant and anticancer agents, complete with experimental procedures, quantitative data, and pathway diagrams.
Application Note 1: Synthesis of a Phenyltriazine Intermediate Analogous to a Precursor for Lamotrigine
This protocol describes a synthetic route analogous to the initial steps in the synthesis of the anti-epileptic drug Lamotrigine. While the direct precursor to Lamotrigine is derived from 2,3-dichlorobenzaldehyde, this procedure illustrates how this compound can be utilized to create structurally similar phenyltriazine compounds, which are of significant interest in medicinal chemistry for their potential neurological activities. The key transformation involves a multi-step process culminating in the formation of a triazine ring system.
Experimental Protocol: Synthesis of a 6-(3-bromo-2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine Analog
This procedure is adapted from established syntheses of Lamotrigine.[1][2]
Step 1: Oxidation of this compound to 3-Bromo-2,5-dichlorobenzoic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding sodium bisulfite solution until the purple color disappears.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-bromo-2,5-dichlorobenzoic acid.
Step 2: Conversion to 3-Bromo-2,5-dichlorobenzoyl cyanide
-
Convert the synthesized 3-bromo-2,5-dichlorobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
In a separate flask, prepare a solution of cuprous cyanide (CuCN) and potassium iodide (KI) in a suitable solvent like xylene.
-
Add the freshly prepared 3-bromo-2,5-dichlorobenzoyl chloride to the cyanide solution and heat the mixture under reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove solids.
-
The filtrate containing the benzoyl cyanide is carried forward to the next step.
Step 3: Cyclization to form the Triazine Ring
-
React the 3-bromo-2,5-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in the presence of nitric acid.
-
The resulting intermediate is then cyclized using an aqueous solution of potassium hydroxide (KOH) to form the desired 6-(3-bromo-2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine analog.
-
Purify the final product by recrystallization.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | 3-Bromo-2,5-dichlorobenzoic acid | This compound | KMnO₄ | 75-85 | >98 |
| 2 | 3-Bromo-2,5-dichlorobenzoyl cyanide | 3-Bromo-2,5-dichlorobenzoic acid | SOCl₂, CuCN, KI | 60-70 | - |
| 3 | 6-(3-bromo-2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine analog | 3-Bromo-2,5-dichlorobenzoyl cyanide | Aminoguanidine bicarbonate, KOH | 50-60 | >99 |
Logical Workflow for Phenyltriazine Synthesis
Signaling Pathway: Mechanism of Action of Lamotrigine
Lamotrigine, and by extension its analogs, are believed to exert their anticonvulsant effects by inhibiting voltage-gated sodium and calcium channels in neurons. This leads to a reduction in the release of excitatory neurotransmitters like glutamate.[3][][5][6][7]
Application Note 2: Synthesis of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a promising target in cancer therapy due to its role in cancer stem cell survival and chemoresistance.[8][9][10] This protocol outlines the synthesis of benzyloxybenzaldehyde derivatives, which have shown potential as selective ALDH1A3 inhibitors, starting from this compound.[11] The synthesis involves a two-step process: reduction of the aldehyde to an alcohol, followed by an O-alkylation reaction.
Experimental Protocol: Synthesis of a (3-bromo-2,5-dichlorobenzyloxy)benzaldehyde Derivative
Step 1: Reduction of this compound to (3-Bromo-2,5-dichlorophenyl)methanol
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain (3-bromo-2,5-dichlorophenyl)methanol.[12]
Step 2: O-alkylation to form the Benzyloxybenzaldehyde Derivative
-
To a solution of (3-bromo-2,5-dichlorophenyl)methanol (1.0 eq) and a substituted hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (approx. 2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (3-bromo-2,5-dichlorobenzyloxy)benzaldehyde derivative.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | (3-Bromo-2,5-dichlorophenyl)methanol | This compound | NaBH₄ | 90-95 | >98 |
| 2 | (3-bromo-2,5-dichlorobenzyloxy)benzaldehyde derivative | (3-Bromo-2,5-dichlorophenyl)methanol | 4-Hydroxybenzaldehyde, K₂CO₃ | 70-80 | >99 |
Experimental Workflow for ALDH1A3 Inhibitor Synthesis
Signaling Pathway: ALDH1A3 in Cancer Progression
ALDH1A3 promotes cancer cell survival, proliferation, and resistance to therapy through various mechanisms, including the conversion of retinal to retinoic acid (RA), which in turn regulates gene expression.[8][13][14]
References
- 1. US5925755A - Process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 2. medjpps.com [medjpps.com]
- 3. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 8. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 13. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed cross-coupling reaction is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1][2] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science where biaryl scaffolds are prevalent.[3]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3-Bromo-2,5-dichlorobenzaldehyde with various arylboronic acids. The resulting 3-aryl-2,5-dichlorobenzaldehyde derivatives are valuable intermediates for the synthesis of novel therapeutic agents and functional materials. Due to the electron-withdrawing nature of the aldehyde and chloro substituents, this compound is an excellent candidate for Suzuki coupling reactions, with the bromo position being significantly more reactive than the chloro positions under standard palladium catalysis.[4]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound is as follows:
Caption: General reaction scheme for the Suzuki coupling of this compound.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Wittig Reaction for the Synthesis of 3-Bromo-2,5-dichloro-stilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-Bromo-2,5-dichloro-stilbene via the Wittig reaction, starting from 3-Bromo-2,5-dichlorobenzaldehyde. The Wittig reaction is a reliable method for alkene synthesis from carbonyl compounds and phosphorus ylides, offering high regioselectivity.[1][2] This protocol outlines the preparation of the phosphonium ylide, the Wittig reaction itself, and the subsequent purification of the stilbene derivative. The target compound is of interest in medicinal chemistry and materials science due to the prevalence of halogenated stilbenes in various biologically active molecules and functional materials.
Introduction
The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[3] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[3][4] A key advantage of this method is the unambiguous placement of the double bond.[1] This protocol has been specifically adapted for the synthesis of 3-Bromo-2,5-dichloro-stilbene, a halogenated stilbene derivative. The electron-withdrawing nature of the halogen substituents on the benzaldehyde ring can influence the reactivity of the carbonyl group, making the optimization of reaction conditions crucial.
Experimental Overview
The synthesis is a two-step process. First, a phosphonium salt, benzyltriphenylphosphonium chloride, is deprotonated by a strong base to form the corresponding phosphorus ylide. Subsequently, the ylide reacts with this compound in a nucleophilic addition followed by elimination to form the desired stilbene and triphenylphosphine oxide.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of 3-Bromo-2,5-dichloro-stilbene.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| This compound | C₇H₃BrCl₂O | 253.91 | Sigma-Aldrich | ≥97% |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.86 | Sigma-Aldrich | ≥98% |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Sigma-Aldrich | 2.5 M in hexanes |
| Sodium Hydride (NaH) | NaH | 24.00 | Sigma-Aldrich | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | ≥99% |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Protocol
Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) and stir the suspension at room temperature until the salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents, 2.5 M solution in hexanes) dropwise to the stirred solution. A deep orange or red color indicates the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Alternative using Sodium Hydride (NaH):
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (30 mL) to the washed NaH.
-
In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF (20 mL).
-
Slowly add the phosphonium salt solution to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
Step 2: Wittig Reaction
-
Cool the freshly prepared ylide solution to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF (approx. 10 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).
-
Alternatively, recrystallization from a suitable solvent system such as ethanol or a mixture of hexanes and ethyl acetate can be employed to purify the product.[5]
Reaction Scheme
Caption: Overall Wittig reaction for the synthesis of 3-Bromo-2,5-dichloro-stilbene.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Condition |
| Reaction Scale | 1-10 mmol |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | n-Butyllithium or Sodium Hydride |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous quench and liquid-liquid extraction |
| Purification Method | Column Chromatography or Recrystallization |
Table 2: Expected Yields and Product Characteristics
| Product | Expected Yield (%) | Physical Appearance | Stereochemistry |
| 3-Bromo-2,5-dichloro-stilbene | 70-90% | White to off-white solid | Mixture of (E) and (Z) isomers, predominantly (Z) with non-stabilized ylides.[2] |
Note: Yields are estimates based on similar Wittig reactions of substituted benzaldehydes and may vary depending on the specific reaction conditions and scale.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive ylide due to moisture or air exposure | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use freshly opened anhydrous solvents. |
| Insufficiently strong base | Use a stronger base like n-BuLi or ensure complete reaction with NaH. | |
| Complex product mixture | Side reactions due to elevated temperatures | Maintain the recommended temperature profile, especially during the addition of reagents. |
| Difficulty in separating from triphenylphosphine oxide | Similar polarities of the product and by-product | Optimize the eluent system for column chromatography. Multiple recrystallizations may be necessary. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Bromo-2,5-dichloro-stilbene using the Wittig reaction. The provided workflow, reaction parameters, and troubleshooting guide should enable researchers to successfully synthesize this and similar halogenated stilbene derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-2,5-dichlorobenzaldehyde as a versatile building block in organic synthesis. The protocols detailed below are aimed at professionals in research and development, particularly in the fields of medicinal chemistry and materials science. This document outlines key reactions, experimental procedures, and potential applications, with a focus on the synthesis of novel bioactive molecules.
Overview of Synthetic Applications
This compound is a valuable starting material for the synthesis of a wide range of complex organic molecules. Its utility stems from the presence of three key functional groups: an aldehyde, a bromine atom, and two chlorine atoms on the aromatic ring. This unique combination allows for a variety of chemical transformations, making it an important intermediate in the development of pharmaceuticals and agrochemicals.[1]
The aldehyde group serves as a versatile handle for nucleophilic addition and condensation reactions, enabling the formation of imines (Schiff bases), alkenes (via Wittig reaction), and alcohols. The halogen substituents, particularly the more reactive bromine atom, are amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The presence of multiple halogen atoms also influences the electronic properties of the aromatic ring, impacting its reactivity in electrophilic aromatic substitution reactions.[1]
Research has indicated that derivatives of halogenated benzaldehydes may possess significant biological activities, including antimicrobial and anticancer properties.[1] They are key precursors in the synthesis of heterocyclic compounds like quinazolinones, which are known for their diverse pharmacological effects.[1]
Key Reactions and Experimental Protocols
Synthesis of Schiff Bases (Imines)
The reaction of this compound with primary amines provides a straightforward route to Schiff bases, which are important intermediates for the synthesis of nitrogen-containing heterocycles and have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[2]
General Protocol:
A general procedure for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine, often under acid or base catalysis, or with heating.[2]
-
Materials: this compound, appropriate primary amine (e.g., aniline derivative, aminothiazole derivative), ethanol or methanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add 1.0 to 1.1 equivalents of the primary amine to the solution.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Experimental Workflow for Schiff Base Synthesis
References
Application Notes and Protocols for Knoevenagel Condensation with 3-Bromo-2,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, polymers, and cosmetics.[3][4] The starting material, 3-Bromo-2,5-dichlorobenzaldehyde, is a polysubstituted aromatic aldehyde whose derivatives are of interest in medicinal chemistry and materials science due to the influence of halogen substituents on molecular properties. The products of its Knoevenagel condensation can serve as precursors for a variety of complex molecular architectures.
These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with a representative active methylene compound, malononitrile. While specific literature on this exact reaction is not prevalent, the provided protocol is adapted from established methods for similar substituted benzaldehydes and is expected to be a reliable starting point for synthesis.[3][5]
Data Presentation
The following table summarizes the key quantitative data for a representative Knoevenagel condensation of this compound with malononitrile. The yield is a projected value based on similar reactions and may vary depending on specific experimental conditions.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Projected Yield | 85-95% |
| Product Name | 2-((3-Bromo-2,5-dichlorophenyl)methylene)malononitrile |
Experimental Protocols
General Protocol for the Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a standard procedure for the synthesis of 2-((3-bromo-2,5-dichlorophenyl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.05 eq).
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-((3-bromo-2,5-dichlorophenyl)methylene)malononitrile.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
Protecting Group Strategies for 3-Bromo-2,5-dichlorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the field of drug development, the selective transformation of a single functional group in the presence of others is a paramount challenge. Protecting groups are essential tools that temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. 3-Bromo-2,5-dichlorobenzaldehyde is a valuable building block in medicinal chemistry and materials science, featuring an aldehyde group that is susceptible to oxidation, reduction, and nucleophilic attack. This document provides detailed application notes and protocols for the protection and deprotection of the aldehyde functionality in this compound, with a focus on acetal protecting groups. The presence of three electron-withdrawing halogen atoms on the aromatic ring influences the reactivity of the aldehyde, necessitating carefully optimized reaction conditions.
Acetal Protection of this compound
The most common and effective strategy for protecting the aldehyde group of this compound is its conversion to an acetal. Acetals are stable under neutral and basic conditions, making them ideal for reactions involving organometallic reagents, hydrides, and basic hydrolysis of esters. The formation of a cyclic acetal, typically a 1,3-dioxolane, is often favored due to its enhanced stability.
dot
Application Notes and Protocols: Scale-Up Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of 3-Bromo-2,5-dichlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document outlines two primary synthetic routes: the Sandmeyer reaction starting from a substituted aniline and the bromination-oxidation of 2,5-dichlorotoluene. Quantitative data is summarized in tables for easy comparison, and detailed experimental methodologies are provided.
Introduction
This compound is a crucial building block in organic synthesis, providing a scaffold for the creation of more complex molecules.[1] Its utility is rooted in the reactivity of the aldehyde functional group and the presence of three halogen substituents on the aromatic ring, which can be selectively functionalized.[1] This document details two scalable methods for its preparation, catering to the needs of industrial and research settings.
Synthetic Pathways
Two primary pathways for the synthesis of this compound are presented below.
Route 1: Sandmeyer Reaction of 3-Amino-2,5-dichlorobenzaldehyde
This classic method involves the diazotization of an amino group, followed by its replacement with a bromine atom, catalyzed by a copper(I) salt.[2][3]
Route 2: Bromination and Oxidation of 2,5-Dichlorotoluene
This approach involves the radical bromination of the methyl group of 2,5-dichlorotoluene, followed by hydrolysis and oxidation to the corresponding aldehyde.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Synthesis of this compound via Sandmeyer Reaction
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| 1. Diazotization | 3-Amino-2,5-dichlorobenzaldehyde | NaNO₂, HCl (aq) | Water | 0 - 5 | 1 | 3-Formyl-2,4-dichlorobenzenediazonium chloride | - | - |
| 2. Sandmeyer Reaction | 3-Formyl-2,4-dichlorobenzenediazonium chloride | CuBr, HBr (aq) | Water | 50 - 60 | 2 | This compound | 75-85 | >95 |
Table 2: Synthesis of this compound via Bromination-Oxidation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| 1. Bromination | 2,5-Dichlorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride | 75 - 85 (Reflux) | 4 - 6 | 1-(Bromomethyl)-3-bromo-2,5-dichlorobenzene | 80-90 | - |
| 2. Oxidation | 1-(Bromomethyl)-3-bromo-2,5-dichlorobenzene | Hexamethylenetetramine (Sommelet Reaction) | Chloroform, Water | 60 - 70 (Reflux) | 8 - 12 | This compound | 60-70 | >95 |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 3-Amino-2,5-dichlorobenzaldehyde
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-Amino-2,5-dichlorobenzaldehyde (1.0 mol, 192.03 g).
-
Add a mixture of concentrated hydrochloric acid (2.5 mol, 250 mL) and water (500 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 mol, 75.9 g) in water (150 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution of 3-formyl-2,4-dichlorobenzenediazonium chloride is used directly in the next step.
Step 2: Sandmeyer Reaction
-
In a separate 2 L reactor, prepare a solution of copper(I) bromide (1.2 mol, 172.25 g) in 48% hydrobromic acid (500 mL).
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 500 mL).
-
Wash the combined organic layers with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Protocol 2: Scale-Up Synthesis of this compound via Bromination and Oxidation
Step 1: Radical Bromination of 2,5-Dichlorotoluene
-
In a 2 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, dissolve 2,5-dichlorotoluene (1.0 mol, 161.03 g) in carbon tetrachloride (1 L).
-
Add N-Bromosuccinimide (NBS) (1.1 mol, 195.8 g) and a catalytic amount of benzoyl peroxide (0.02 mol, 4.8 g).
-
Heat the mixture to reflux (approximately 77 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution (500 mL) and then with water (2 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 1-(bromomethyl)-3-bromo-2,5-dichlorobenzene. This intermediate is often used in the next step without further purification.
Step 2: Sommelet Oxidation
-
In a 2 L three-necked round-bottom flask, dissolve the crude 1-(bromomethyl)-3-bromo-2,5-dichlorobenzene (approx. 1.0 mol) in chloroform (1 L).
-
Add hexamethylenetetramine (1.2 mol, 168.24 g) and heat the mixture to reflux for 3 hours.
-
Add an equal volume of water (1 L) to the reaction mixture and continue to reflux for an additional 5-9 hours.
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 300 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting crude aldehyde by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure this compound.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 3-Bromo-2,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for Suzuki coupling?
A1: this compound presents several challenges. Firstly, it is a polychlorinated aromatic compound, and while the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bonds, achieving high selectivity can be difficult.[1][2][3] Secondly, the presence of an electron-withdrawing aldehyde group activates the aryl halide for oxidative addition, but it can also be sensitive to basic reaction conditions.[4] Finally, the substitution pattern may introduce steric hindrance that can impede the catalytic cycle.[5][6]
Q2: Which type of palladium catalyst and ligand is generally recommended for this reaction?
A2: For sterically hindered and electron-deficient aryl halides, palladium catalysts paired with bulky, electron-rich phosphine ligands are often the most effective.[7][8] Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines, or N-heterocyclic carbenes (NHCs), are recommended to promote the oxidative addition step and facilitate reductive elimination.[6][9] Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources that form the active Pd(0) catalyst in situ with the chosen ligand.[10]
Q3: What are the most common side reactions to expect and how can they be minimized?
A3: The most common side reactions include:
-
Dehalogenation: The bromo-group is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and bases where appropriate, and ensuring the absence of hydride sources.[7]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture.[7][8] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[4]
-
Protodeboronation: The boronic acid reacts with water or other protic sources to revert to the corresponding arene. Using the appropriate base and minimizing water content when not using an aqueous system can reduce this side reaction.[8][11]
Q4: How do I choose the right base and solvent for this substrate?
A4: The choice of base and solvent is critical and often requires screening.[12]
-
Base: A moderately strong base is needed to activate the boronic acid for transmetalation.[10] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The solubility of the base in the chosen solvent system is an important factor.[4][12]
-
Solvent: Aprotic solvents are generally preferred. Biphasic systems like 1,4-dioxane/water or toluene/water are very common and often effective.[3][12][13] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst (e.g., SPhos-Pd-G3) which reliably forms the active Pd(0) species. 2. Ensure Inert Atmosphere: Ingress of oxygen can deactivate the catalyst by forming palladium black.[7] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).[4] 3. Check Reagent Purity: Impurities in the solvent or starting materials can poison the catalyst. Use high-purity, anhydrous solvents. |
| Inefficient Oxidative Addition | 1. Select an Appropriate Ligand: For this electron-deficient aryl halide, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand to accelerate the oxidative addition step.[6][7][9] 2. Increase Temperature: If the reaction is sluggish, increasing the temperature (e.g., from 80°C to 110°C) can provide the necessary activation energy. |
| Poor Transmetalation | 1. Screen Bases: The choice of base is critical. K₃PO₄ is often a good starting point. If yields are low, try Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[14] 2. Optimize Solvent System: Ensure your solvent system can dissolve the base. An aqueous component (e.g., dioxane/water 4:1) is often necessary to facilitate the formation of the boronate species required for transmetalation.[3][12] |
| Substrate Degradation | The aldehyde group may be sensitive to very strong bases or prolonged high temperatures. If degradation is suspected (indicated by a complex mixture of byproducts), try using a milder base like K₂CO₃ or KF and a lower reaction temperature. |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Dehalogenation Product | Presence of protic impurities or hydride sources. | 1. Use Anhydrous Solvents: Ensure solvents are properly dried before use. 2. Use a Bulky Ligand: Bulky ligands can promote the desired reductive elimination over competing pathways like β-hydride elimination if an alkylboronic acid is used.[5] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture leading to oxidative coupling. | 1. Thoroughly Degas: Degas the solvent and the complete reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[8] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure complete in-situ reduction of your Pd(II) source. |
| Protodeboronation Product | Boronic acid is unstable under the reaction conditions. | 1. Use a Milder Base: A very strong base can accelerate the decomposition of the boronic acid.[8] 2. Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable than their corresponding boronic acids and can be used as an alternative.[3] 3. Minimize Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions. |
Data Summary: Influence of Reaction Parameters
The following tables summarize the expected impact of different reaction components on the yield of Suzuki coupling with substrates similar to this compound.
Table 1: Effect of Different Ligands (Catalyst: 2 mol% Pd(OAc)₂, Base: K₃PO₄, Solvent: Dioxane/H₂O, Temp: 100°C)
| Ligand (4 mol%) | Key Feature | Expected Yield | Rationale |
| PPh₃ | Standard, less bulky | Low to Moderate | Often inefficient for sterically hindered or electron-deficient substrates.[2] |
| SPhos | Bulky, electron-rich | High | Excellent for promoting oxidative addition of challenging aryl chlorides and bromides.[9] |
| Xantphos | Large bite-angle | Moderate to High | Good for promoting reductive elimination and suppressing side reactions. |
| PCy₃ | Electron-rich | Moderate to High | Effective for electron-deficient aryl halides but can be sensitive to steric hindrance.[15] |
Table 2: Effect of Different Bases (Catalyst: 2 mol% Pd(OAc)₂/4 mol% SPhos, Solvent: Dioxane/H₂O, Temp: 100°C)
| Base (2.5 equiv) | Strength | Expected Yield | Rationale |
| K₂CO₃ | Moderate | Moderate to High | A common and effective base, but may require higher temperatures. |
| K₃PO₄ | Strong | High | Often provides excellent yields due to its solubility in aqueous media and sufficient basicity.[3] |
| Cs₂CO₃ | Strong | High | Highly effective, often used for difficult couplings, but is more expensive.[4] |
| NaOEt | Very Strong | Low | May cause degradation of the aldehyde functional group or lead to other side reactions.[11] |
Optimized Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (4 mL, anhydrous)
-
Deionized Water (1 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and deionized water via syringe. The solvents should be previously degassed by sparging with argon for 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,5-dichlorobenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route of electrophilic bromination of 2,5-dichlorobenzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (e.g., moisture in FeBr₃).2. Insufficient reaction temperature.3. Poor quality of bromine or solvent. | 1. Use freshly opened or properly stored anhydrous catalyst. Consider in situ generation of FeBr₃ from iron powder and bromine.2. Ensure the reaction mixture reaches the optimal temperature for bromination. Monitor the reaction temperature closely.3. Use anhydrous solvent and high-purity bromine. |
| Formation of Multiple Products (Isomers) | The directing effects of the two chlorine atoms can lead to the formation of other brominated isomers. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product.2. Use a milder brominating agent, such as N-Bromosuccinimide (NBS), which can offer higher selectivity.3. Purify the crude product using column chromatography to separate the desired isomer. |
| Formation of Di-brominated Byproduct | Excess bromine or prolonged reaction time. | 1. Use a stoichiometric amount of bromine relative to the 2,5-dichlorobenzaldehyde.2. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.3. The di-brominated product can be separated by column chromatography or fractional crystallization. |
| Oxidation of Aldehyde to Carboxylic Acid | Presence of oxidizing impurities or exposure to air for prolonged periods at elevated temperatures. | 1. Ensure all reagents and solvents are free from oxidizing agents.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Minimize the reaction time and work-up the reaction mixture promptly upon completion. The carboxylic acid impurity can be removed by washing the organic phase with a mild base (e.g., sodium bicarbonate solution). |
| Difficult Purification of the Final Product | Presence of multiple byproducts with similar polarities to the desired product. | 1. Optimize the reaction conditions to minimize byproduct formation.2. Employ a multi-step purification process, such as a combination of column chromatography and recrystallization.3. Consider derivatizing the aldehyde to facilitate separation, followed by regeneration of the aldehyde group. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via electrophilic bromination?
A1: The most common side reactions include the formation of regioisomers due to the directing effects of the two chlorine atoms on the benzene ring, and poly-bromination (primarily di-bromination) if an excess of the brominating agent is used or the reaction is allowed to proceed for too long. Additionally, oxidation of the aldehyde functional group to a carboxylic acid can occur, especially if oxidizing impurities are present.
Q2: How can I minimize the formation of isomeric byproducts?
A2: To minimize the formation of isomers, it is crucial to control the reaction conditions carefully. Lowering the reaction temperature can increase the selectivity for the desired 3-bromo isomer. The choice of catalyst and solvent can also influence the isomeric ratio. For highly selective synthesis, alternative routes such as a Sandmeyer reaction starting from 3-bromo-2,5-dichloroaniline may be considered.
Q3: What is the best method to purify the crude this compound?
A3: A combination of purification techniques is often most effective. Initially, an aqueous workup with a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by a wash with a mild base (e.g., sodium bicarbonate) to remove any acidic byproducts, is recommended. Subsequent purification is typically achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product in high purity.
Q4: My reaction is not proceeding to completion. What should I check?
A4: If the reaction is stalled, first verify the quality and quantity of your reagents. The Lewis acid catalyst (e.g., FeBr₃) is moisture-sensitive and its activity can be compromised if not handled under anhydrous conditions. Ensure that the bromine is of high purity and that the solvent is anhydrous. Also, confirm that the reaction is being conducted at the appropriate temperature, as insufficient heat can lead to a sluggish reaction rate.
Q5: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A5: Yes, NBS can be a suitable alternative to liquid bromine and often provides better selectivity and easier handling. When using NBS, a radical initiator such as benzoyl peroxide or AIBN is typically required if the reaction is performed under free-radical conditions. For electrophilic aromatic bromination, a Lewis acid catalyst is still generally necessary.
Experimental Protocols
Synthesis of this compound via Electrophilic Bromination
Materials:
-
2,5-dichlorobenzaldehyde
-
Anhydrous iron(III) bromide (FeBr₃) or iron powder
-
Liquid bromine (Br₂)
-
Anhydrous dichloromethane (DCM)
-
10% w/v aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography and recrystallization (e.g., hexanes, ethyl acetate, ethanol)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a trap), dissolve 2,5-dichlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add the Lewis acid catalyst, such as anhydrous iron(III) bromide (0.1 eq), to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold 10% aqueous sodium bisulfite solution to destroy any unreacted bromine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield pure this compound.
Quantitative Data
The following table presents representative yield and purity data for the synthesis of a structurally similar compound, 2,3-dichlorobenzaldehyde, which can serve as an estimate for the synthesis of this compound.
| Synthesis Step | Parameter | Typical Value | Reference |
| Bromination of 2,3-dichlorotoluene & subsequent oxidation | Overall Yield | ≥70% | [1] |
| Product Purity (after recrystallization) | ≥99.25% | [1] |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
purification of crude 3-Bromo-2,5-dichlorobenzaldehyde by recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of crude 3-Bromo-2,5-dichlorobenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the halogenated aromatic structure, suitable candidates often include alcohols (e.g., ethanol, methanol, isopropanol), or a mixed solvent system such as ethanol/water or acetone/water. To select the best solvent, perform a small-scale test:
-
Place a small amount of your crude material into several test tubes.
-
Add a few drops of a different solvent to each tube.
-
Observe the solubility at room temperature. The compound should not dissolve completely.
-
Gently heat the tubes with the undissolved solid. The compound should fully dissolve near the boiling point of the solvent.
-
Allow the tubes to cool to room temperature, then in an ice bath. The solvent that yields a good quantity of pure-looking crystals is your best choice.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This is common with low-melting solids or when the solution is supersaturated. To resolve this:
-
Add more solvent: This will lower the saturation of the solution.
-
Reheat the solution: Ensure all the "oil" has redissolved completely. You may need to add a small amount of additional hot solvent.
-
Cool slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages proper crystal lattice formation.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Q3: I'm getting a very low yield of recrystallized product. Why is this happening and how can I improve it?
A3: Low yield can be caused by several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost. Use a pre-heated funnel and filter the hot solution quickly.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
The crude material had low purity: If the starting material contains a large percentage of impurities, the yield of the pure compound will inherently be lower.
Q4: My recrystallized product still appears impure. What are the next steps?
A4: If impurities persist, consider the following:
-
Repeat the recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.
-
Use activated carbon: If the impurities are colored, add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Be aware that carbon can also adsorb some of your product, potentially reducing the yield.
-
Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary to separate the desired compound from persistent impurities. Common impurities could include starting materials or byproducts from the synthesis, such as the corresponding carboxylic acid or benzyl alcohol.[1]
Data Presentation
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂O | [1][2] |
| Molar Mass | 253.91 g/mol | [1][3] |
| Physical Form | Solid | |
| Boiling Point | 294.8 ± 35.0 °C (Predicted) | [1] |
| Melting Point | Not reported in the searched literature. | N/A |
Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol | Aromatic aldehydes often have good solubility in hot alcohols. |
| Isopropanol | Similar to ethanol, but lower volatility can be advantageous. |
| Ethanol/Water | A polar solvent system that can be fine-tuned for optimal solubility. |
| Acetone/Water | Another versatile mixed-solvent system. |
| Toluene | A non-polar option; may work well for highly substituted aromatics.[4] |
| Heptane/Ethyl Acetate | A non-polar/polar mixture for adjusting solubility. |
Experimental Protocol: Recrystallization Workflow
This protocol provides a general methodology. The optimal solvent and volumes should be determined experimentally as described in the FAQ section.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a fluted filter paper in a stemless funnel. Quickly filter the hot solution to remove any insoluble impurities (and activated carbon, if used). This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by transfer to a watch glass for air drying, or by using a vacuum oven at a temperature well below the compound's boiling point.
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
troubleshooting low yield in Wittig reaction with hindered aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Wittig reactions, particularly with sterically hindered aldehydes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Wittig reaction with a hindered aldehyde?
A1: Low yields in Wittig reactions with sterically hindered aldehydes are common and can be attributed to several factors:
-
Steric Hindrance: The bulky groups on the aldehyde and/or the ylide can sterically prevent the initial nucleophilic attack of the ylide on the carbonyl carbon. This slows down the reaction and can lead to the dominance of side reactions.[1][2][3]
-
Reduced Reactivity of the Aldehyde: The electrophilicity of the carbonyl carbon in a hindered aldehyde is diminished due to the electron-donating effects of the bulky alkyl groups, making it less reactive towards the ylide.
-
Ylide Instability: Unstabilized ylides are highly reactive but can also be unstable, decomposing before they can react with the hindered aldehyde.[2][4] Conversely, stabilized ylides are more stable but less reactive, often failing to react with hindered carbonyls.[1][2][3][4][5]
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions, especially if the reaction is slow.[1][2][3][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, using a lithium-based base can lead to the formation of lithium salts that may affect the stereoselectivity and yield.[6][7]
Q2: What are the alternatives to the standard Wittig reaction for hindered aldehydes?
A2: When the standard Wittig reaction fails or gives low yields with hindered aldehydes, several alternative olefination methods are often more successful:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common and often superior alternative. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding Wittig reagent, allowing it to react more efficiently with hindered aldehydes.[1][2][3][5][8][9] The water-soluble phosphate byproduct of the HWE reaction is also easier to remove during workup compared to the triphenylphosphine oxide from the Wittig reaction.[10][11]
-
Still-Gennari Modification of the HWE Reaction: This modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to favor the formation of (Z)-alkenes, which can be difficult to obtain with high selectivity in standard HWE reactions.[1][3]
-
Julia-Kocienski Olefination: This reaction provides good yields of (E)-alkenes and is another excellent alternative for hindered systems.[1][3]
-
Tebbe Olefination: For the specific case of methylenation (introduction of a =CH₂ group), the Tebbe reagent can be effective even with highly hindered ketones.[5]
Q3: How can I improve the yield of my Wittig reaction without switching to an alternative method?
A3: While switching to the HWE reaction is often the best solution, you can try to optimize your Wittig reaction conditions:
-
Choice of Base: For generating unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred over organolithium bases like n-butyllithium to avoid potential side reactions and complications from lithium salts.[7][12]
-
Salt-Free Conditions: The presence of lithium salts can sometimes negatively impact the reaction. "Salt-free" ylides, prepared by methods that avoid lithium-based reagents, can sometimes lead to higher yields and better stereoselectivity.[1][4]
-
Temperature: For reactions with unstable ylides, it's often beneficial to generate the ylide at a low temperature (e.g., -78 °C or 0 °C) and then add the aldehyde. However, in some cases of steric hindrance, a higher temperature may be required to overcome the activation energy barrier.[5]
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Tetrahydrofuran (THF) and diethyl ether are common solvents for Wittig reactions.[1]
-
Schlosser Modification: If the desired product is the (E)-alkene, the Schlosser modification can be employed. This involves using an excess of a lithium base to deprotonate the intermediate betaine, followed by protonation to favor the formation of the more stable threo-betaine, which then collapses to the (E)-alkene.[1][3][4][5]
Troubleshooting Guide for Low Yield with Hindered Aldehydes
This guide provides a systematic approach to troubleshooting low yields in Wittig reactions with sterically hindered aldehydes.
Data Presentation
The following table summarizes the general trend of improved yields when using the Horner-Wadsworth-Emmons reaction compared to the standard Wittig reaction for a representative hindered aldehyde, pivaldehyde (2,2-dimethylpropanal).
| Entry | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Ph₃P=C(CH₃)₂ (Wittig) | n-BuLi | THF | -78 to rt | < 10 |
| 2 | (EtO)₂P(O)CH(CH₃)₂ (HWE) | NaH | THF | 0 to rt | > 85 |
| 3 | Ph₃P=CHPh (Wittig) | n-BuLi | THF | -78 to rt | ~25 |
| 4 | (EtO)₂P(O)CHPh (HWE) | NaH | DME | rt | > 90 |
Note: This data is representative and compiled from general knowledge in the field, illustrating the well-established principle of higher efficacy of the HWE reaction for sterically demanding substrates.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Aldehyde (General Procedure)
This protocol describes a general procedure for the HWE reaction, which is often a high-yielding alternative to the Wittig reaction for hindered aldehydes.
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate ester (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. The formation of the phosphonate carbanion is usually indicated by a change in color.
-
-
Reaction with the Hindered Aldehyde:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Slowly add a solution of the hindered aldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
-
Protocol 2: Schlosser Modification of the Wittig Reaction for (E)-Alkene Synthesis
This protocol is designed to favor the formation of the (E)-alkene from an unstabilized ylide and an aldehyde.
-
Ylide Generation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change (often to deep red or orange).
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Betaine Formation and Isomerization:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a second equivalent of n-butyllithium (n-BuLi, 1.0 equivalent) dropwise at -78 °C and stir for an additional hour.
-
Slowly add a proton source, such as a pre-cooled solution of tert-butanol (2.0 equivalents) in THF, to protonate the β-oxido ylide.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Extract the product with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the (E)-alkene.
-
Protocol 3: Still-Gennari Olefination for (Z)-Alkene Synthesis
This protocol is a modification of the HWE reaction that provides high selectivity for (Z)-alkenes.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried flask under nitrogen, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add potassium hexamethyldisilazide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the (Z)-alkene.
-
Visualizations
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Schlosser Modification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. differencebetween.com [differencebetween.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Regioselectivity in the Bromination of 2,5-Dichlorobenzaldehyde
Welcome to the technical support center for the electrophilic bromination of 2,5-dichlorobenzaldehyde. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals improve regioselectivity and overcome common challenges in this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2,5-dichlorobenzaldehyde prone to poor regioselectivity?
A1: The starting material, 2,5-dichlorobenzaldehyde, has three substituents with competing directing effects on the aromatic ring. During electrophilic aromatic substitution, the incoming electrophile (Br+) is directed to different positions by each group:
-
Aldehyde Group (-CHO): This is a deactivating group and directs incoming electrophiles to the meta position (C3).
-
Chlorine at C2 (-Cl): This is a deactivating group but directs to the ortho and para positions (C3 and C6).
-
Chlorine at C5 (-Cl): This is also an ortho, para-director, pointing to positions C4 and C6.
The overlap of these directing effects, particularly the strong activation towards positions C3 and C6, often leads to the formation of a mixture of constitutional isomers (3-bromo-, 4-bromo-, and 6-bromo-2,5-dichlorobenzaldehyde), making regioselectivity a significant challenge.
Q2: Which isomer is expected to be the major product?
A2: Predicting the major product is complex, but we can analyze the contributing factors.
-
Position C3: Is favored by two groups: it is meta to the aldehyde and ortho to the C2-chlorine. This electronic reinforcement makes it a likely candidate for substitution. Computational studies have indicated that the ortho-directing effect of the chlorine at C2 is a significant factor in guiding the bromine to the C3 position.[1]
-
Position C6: Is favored by both chlorine atoms (para to C2-Cl and ortho to C5-Cl).
-
Position C4: Is only favored by the C5-chlorine (ortho).
Between C3 and C6, steric hindrance may play a role. The C6 position is sterically less hindered than the C3 position, which is flanked by two substituents. Therefore, depending on the bulk of the brominating agent and catalyst, substitution at C6 could be favored. However, the strong ortho-directing effect of the C2-Cl often leads to significant formation of the 3-bromo isomer.[1] Ultimately, the product distribution is highly dependent on the specific reaction conditions.
Q3: What is the role of a Lewis acid in this reaction?
A3: A Lewis acid (e.g., AlCl₃, FeCl₃, ZrCl₄) plays a crucial role in activating the brominating agent.[2][3] It polarizes the bromine molecule (Br-Br) or a reagent like N-Bromosuccinimide (NBS), creating a more potent electrophile ("Br+"). This is necessary because the aromatic ring of 2,5-dichlorobenzaldehyde is significantly deactivated by the three electron-withdrawing groups, making it less nucleophilic and less reactive towards electrophiles.[1] The choice and strength of the Lewis acid can influence the reaction rate and may also affect the regiochemical outcome.
Q4: Can alternative brominating agents be used instead of molecular bromine (Br₂)?
A4: Yes, N-Bromosuccinimide (NBS) is a common and often milder alternative to Br₂.[4][5] It can be used for the bromination of deactivated or sensitive aromatic compounds.[4][6] NBS provides a low, steady concentration of electrophilic bromine, which can sometimes improve selectivity. The reaction conditions, such as the choice of solvent (e.g., DMF can promote para-selectivity for some substrates), can be tuned to favor a specific isomer.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experiment.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Insufficient Activation. The aromatic ring is heavily deactivated. The Lewis acid catalyst may be old, hydrated, or used in insufficient quantity.
-
Solution: Use a fresh, anhydrous Lewis acid.[3] Consider increasing the molar equivalents of the catalyst or switching to a stronger Lewis acid.
-
-
Possible Cause 2: Low Reaction Temperature. The activation energy for the reaction is high due to the deactivated ring.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can sometimes decrease selectivity.
-
Issue 2: Formation of Multiple, Inseparable Isomers
-
Possible Cause: Non-selective Reaction Conditions. Standard bromination conditions may not be sufficient to overcome the competing directing effects.
-
Solution 1: Modify the Solvent. Changing the solvent polarity can influence the transition state energies for the formation of different isomers. Experiment with a range of solvents from nonpolar (e.g., CCl₄, 1,2-dichloroethane) to polar aprotic (e.g., DMF, acetonitrile). Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity in other systems.[4]
-
Solution 2: Change the Brominating Agent/Catalyst System. A bulkier catalyst-bromine complex may favor the less sterically hindered positions (C6 or C4). Try different Lewis acids or switch from a Br₂-based system to an NBS-based one, which can be more selective.[7][8]
-
Solution 3: Adjust the Temperature. Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the product formed via the lowest activation energy pathway.
-
Solution 4: Consider a Multi-Step Synthetic Route. If direct bromination fails to provide the desired isomer selectively, an alternative route may be necessary. For instance, the synthesis of pure 3-bromo-2,5-dichlorobenzaldehyde is often achieved via a Sandmeyer reaction starting from a corresponding aniline precursor, which offers excellent regiocontrol.[1]
-
Visualizing the Regioselectivity Challenge
The following diagram illustrates the conflicting directing effects on the 2,5-dichlorobenzaldehyde ring.
Data Presentation
While specific, comparative data for the direct bromination of 2,5-dichlorobenzaldehyde is scarce in the literature, the following table illustrates how results from an experimental optimization study could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Entry | Brominating Agent | Catalyst/Solvent | Temp (°C) | Yield (%) | Isomer Ratio (C3:C4:C6) |
| 1 | Br₂ (1.1 eq) | FeBr₃ / CCl₄ | 60 | 75 | 45 : 10 : 45 |
| 2 | Br₂ (1.1 eq) | AlCl₃ / DCE | 25 | 60 | 55 : 5 : 40 |
| 3 | NBS (1.1 eq) | H₂SO₄ / Acetic Acid | 25 | 55 | 65 : <5 : 30 |
| 4 | NBS (1.1 eq) | None / DMF | 80 | 70 | 20 : 15 : 65 |
Experimental Protocols
The following are general protocols that can be adapted and optimized to improve the regioselectivity of the bromination of 2,5-dichlorobenzaldehyde.
Protocol 1: Bromination using Br₂ and a Lewis Acid Catalyst
This method uses a strong electrophile generated in situ and is suitable for deactivated aromatic rings.
Materials:
-
2,5-Dichlorobenzaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃)
-
Liquid Bromine (Br₂)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Crushed ice
-
5% Sodium Carbonate (Na₂CO₃) solution or Sodium Bisulfite (NaHSO₃) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a fume hood, charge a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 2,5-dichlorobenzaldehyde (1.0 eq) and the chosen solvent (e.g., DCE).
-
Under stirring, carefully add the anhydrous Lewis acid (e.g., AlCl₃, 1.3 eq).[3] An exotherm may be observed.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add a solution of bromine (1.1 eq) in the same solvent via the dropping funnel over 1-2 hours, maintaining the internal temperature.
-
After the addition is complete, allow the mixture to stir at the same temperature or warm to room temperature for 2-4 hours, monitoring the reaction by TLC or GC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash it sequentially with water, a 5% Na₂CO₃ or NaHSO₃ solution (to remove unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the isomer ratio. Purify via column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method uses a solid, easier-to-handle brominating agent and can offer milder reaction conditions.
Materials:
-
2,5-Dichlorobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetic Acid)
-
Catalyst (e.g., concentrated H₂SO₄, optional)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-dichlorobenzaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.
-
If using an acid catalyst, add it to the solution.
-
Add NBS (1.05-1.1 eq) portion-wise to the stirred solution at room temperature.[5]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic extracts and wash them with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the isomer ratio and purify as needed.
Visualizing an Optimization Workflow
The following diagram outlines a logical workflow for optimizing the reaction to achieve higher regioselectivity.
References
- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 2. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the scale-up of 3-Bromo-2,5-dichlorobenzaldehyde reactions
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-2,5-dichlorobenzaldehyde. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield in Sandmeyer Reaction Route
Q1: We are experiencing significantly lower than expected yields when scaling up the Sandmeyer reaction from 2,5-dichloro-3-bromoaniline. What are the common causes and how can we troubleshoot this?
A1: Low yields in the Sandmeyer reaction at scale are often attributed to several factors. Firstly, the thermal instability of the diazonium salt intermediate is a primary concern. Maintaining a consistently low temperature (typically 0-5 °C) across a large reactor volume is challenging and localized temperature increases can lead to decomposition of the diazonium salt, reducing the yield.[1][2][3] Secondly, inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.
Troubleshooting Steps:
-
Improve Temperature Control: Ensure your cooling system is robust enough for the larger volume. Consider using a reactor with a higher surface area-to-volume ratio or a jacketed reactor with a high-performance cooling fluid. Monitor the internal temperature at multiple points within the reactor.
-
Optimize Reagent Addition: Implement slow, controlled addition of the sodium nitrite solution below the surface of the reaction mixture to prevent localized overheating and decomposition.
-
Enhance Agitation: Use an appropriate impeller and agitation speed to ensure homogeneous mixing without introducing excessive shear that could break up the precipitate of the copper catalyst.
-
Consider Flow Chemistry: For larger scales, transitioning the diazotization step to a continuous flow process can significantly improve safety and yield by minimizing the accumulation of the unstable diazonium intermediate.[1]
Issue 2: Formation of Impurities During Synthesis
Q2: Our final product is contaminated with a significant amount of the corresponding carboxylic acid (3-bromo-2,5-dichlorobenzoic acid) when using a bromination-oxidation route. How can we minimize this impurity?
A2: The over-oxidation of the aldehyde to a carboxylic acid is a common challenge when synthesizing benzaldehydes via the oxidation of a methyl group on the aromatic ring.[4] This is particularly problematic at larger scales where reaction times may be longer and temperature control less precise.
Troubleshooting Steps:
-
Select a Milder Oxidizing Agent: If using strong oxidizing agents like potassium permanganate, consider switching to a more selective method.
-
Control Reaction Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess may be necessary on a small scale, but at a larger scale, this can lead to significant over-oxidation.
-
Monitor Reaction Progress: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the aldehyde and carboxylic acid. Quench the reaction as soon as the optimal conversion to the aldehyde is reached.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the aldehyde.
Issue 3: Difficulties in Product Purification and Isolation
Q3: We are struggling to purify this compound to the desired specification (>99%) at a kilogram scale. Recrystallization is resulting in either low recovery or insufficient purity.
A3: Purification challenges at scale can be due to the presence of structurally similar impurities that may co-crystallize with the product or form a solid solution.[5] Ineffective removal of residual copper salts from a Sandmeyer reaction can also interfere with subsequent reactions.[6]
Troubleshooting Steps:
-
Impurity Identification: The first step is to identify the major impurities by techniques such as LC-MS or GC-MS.
-
Solvent Screening for Recrystallization: Conduct a systematic solvent screening to find a solvent system that provides a good balance between solubility of the product at high temperature and low solubility at low temperature, while maximizing the solubility of the impurities.
-
Anti-Solvent Crystallization: Consider an anti-solvent crystallization approach where the crude product is dissolved in a good solvent and then a poor solvent (the anti-solvent) is added to induce crystallization.
-
Slurry Washing: After filtration, washing the filter cake with a cold, fresh solvent can help to remove surface impurities.
-
Alternative Purification Methods: If crystallization is ineffective, explore other purification techniques such as column chromatography (if feasible at the desired scale) or distillation under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes for this compound suitable for scale-up?
A: The two most common routes amenable to scale-up are:
-
Sandmeyer Reaction: This involves the diazotization of 2,5-dichloro-3-bromoaniline followed by a copper(I) bromide mediated conversion of the diazonium salt to the final product.[7] This route offers good regioselectivity.
-
Bromination and Oxidation: This is a two-step process starting with the radical bromination of 2,5-dichlorotoluene to form 3-bromo-2,5-dichlorobenzyl bromide, followed by oxidation to the aldehyde.[4]
Q: What are the main safety concerns when scaling up the synthesis of this compound?
A: The primary safety concerns are associated with the Sandmeyer route, specifically the diazotization step. Diazonium salts can be thermally unstable and potentially explosive, especially if isolated.[1][2] It is crucial to maintain strict temperature control and avoid the accumulation of large quantities of the diazonium salt intermediate.[1] For Grignard-based routes, the high exothermicity of the reaction poses a risk of thermal runaway if not properly controlled.[8][9][10]
Q: Can a Grignard reaction be used for the synthesis, and what are the scale-up challenges?
A: Yes, a Grignard reaction is a plausible route, likely involving the formation of a Grignard reagent from a suitable brominated or chlorinated precursor, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The main scale-up challenges for Grignard reactions include:
-
High Exothermicity: The reaction is highly exothermic and requires careful heat management to prevent thermal runaway.[9][10]
-
Strict Anhydrous Conditions: The reaction is extremely sensitive to moisture, and maintaining anhydrous conditions in large-scale reactors can be challenging.[8]
-
Heterogeneity: The reaction of magnesium metal is heterogeneous, requiring efficient agitation to ensure good mass transfer.[8]
-
By-product Formation: The formation of Wurtz coupling by-products can reduce the yield and complicate purification.[9]
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is a representative lab-scale procedure that would require significant process safety evaluation and optimization for scale-up.
-
Diazotization:
-
Suspend 2,5-dichloro-3-bromoaniline in an aqueous acidic solution (e.g., HBr/H₂O) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in aqueous HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Protocol 2: Synthesis via Bromination and Oxidation of 2,5-Dichlorotoluene
This is a conceptual two-step process based on known transformations.
-
Radical Bromination of 2,5-Dichlorotoluene:
-
Dissolve 2,5-dichlorotoluene in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux and add N-bromosuccinimide (NBS) portion-wise.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain crude 3-bromo-2,5-dichlorobenzyl bromide.
-
-
Oxidation to this compound:
-
Dissolve the crude 3-bromo-2,5-dichlorobenzyl bromide in a suitable solvent (e.g., acetonitrile, DMSO).
-
Add an oxidizing agent such as N-methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium perruthenate (TPAP), or perform a Sommelet reaction with hexamethylenetetramine followed by hydrolysis.
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Sandmeyer Reaction | Bromination-Oxidation | Grignard Reaction |
| Starting Material | 2,5-dichloro-3-bromoaniline | 2,5-dichlorotoluene | Dihalogenated benzene derivative |
| Number of Steps | 1 (from aniline) | 2 | 2 (Grignard formation & formylation) |
| Key Reagents | NaNO₂, CuBr | NBS, AIBN, Oxidizing agent | Mg, DMF |
| Typical Temp. | 0-10 °C | Reflux, then varied oxidation temp. | 0 °C to Reflux |
| Scale-up Pros | Good regioselectivity | Avoids explosive intermediates | Readily available starting materials |
| Scale-up Cons | Thermally unstable intermediate, potential for runaway reaction | Multi-step, potential for over-oxidation | Highly exothermic, moisture sensitive |
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Dichlorotoluene Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the over-bromination of dichlorotoluene precursors during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the bromination of dichlorotoluene?
A1: The primary challenge is controlling the selectivity of the reaction to favor the desired mono-brominated product, 2,6-dichlorobenzyl bromide (DCBB). Over-bromination can lead to the formation of di- and tri-halogenated impurities.[1] Additionally, traditional bromination methods using molecular bromine pose safety risks due to bromine's toxicity and high vapor pressure.[2][3] The use of batch reactors for photocatalytic bromination can also present a risk of explosion and suffer from inefficient light distribution.[2][3][4]
Q2: What is a recommended modern and safer method for the bromination of 2,6-dichlorotoluene (DCT)?
A2: A highly recommended method is the photocatalytic oxidative benzylic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in a microchannel reactor.[2][3][4] This approach is considered a green and safe process, offering high conversion rates of DCT and high yields of the desired product, 2,6-dichlorobenzyl bromide (DCBB).[3][4] The in-situ generation of bromine and the superior control over reaction parameters in a microchannel reactor significantly reduce safety hazards and improve selectivity.[5][6]
Q3: What are the main byproducts to look out for during the bromination of DCT?
A3: Besides the desired mono-brominated product, a common byproduct is 2,6-dichlorobenzoic acid (DCBA).[4] In cases of over-bromination, bis- and tri-brominated dichlorotoluene species can also be formed.[1] Monitoring the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) is crucial for quantifying the formation of these byproducts.[2]
Q4: How does a microchannel reactor help in preventing over-bromination?
A4: Microchannel reactors offer enhanced control over reaction parameters such as residence time, temperature, and light intensity.[4][6] The high surface-area-to-volume ratio ensures efficient mixing and uniform light distribution, which helps in preventing localized "hot spots" that can lead to over-bromination and other side reactions.[4][7] The short residence time in a microchannel reactor can also reduce the decomposition of hydrogen peroxide.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conversion of 2,6-dichlorotoluene (DCT) | Insufficient light intensity. | Increase the light intensity. The reaction is photocatalytic and shows minimal conversion in the dark.[4] |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. A temperature of 70°C has been shown to be effective.[4] | |
| Incorrect molar ratios of reactants. | Adjust the molar ratio of HBr/H₂O₂/DCT to the optimal 1.5:1.5:1.[3][4] | |
| Low selectivity for 2,6-dichlorobenzyl bromide (DCBB) / High levels of over-bromination | Excessive light intensity. | Reduce the light intensity, as excessive light can promote side reactions and decrease the selectivity for DCBB.[2][4] |
| Prolonged residence time. | Optimize the residence time. A shorter residence time of around 5.88 minutes has been found to maximize DCBB selectivity.[4] | |
| Incorrect reactant concentrations. | Adjust the concentrations of DCT, HBr, and H₂O₂ to the optimized values (e.g., 21.0 wt%, 16.3 wt%, and 7.7 wt% respectively).[4] | |
| Formation of 2,6-dichlorobenzoic acid (DCBA) | Presence of excess oxidant and prolonged reaction time. | Fine-tune the molar ratio of H₂O₂ to HBr and optimize the residence time to minimize the oxidation of the benzyl bromide product.[4] |
| Inconsistent results between batches | Variation in the quality of reagents. | Ensure the use of analytical grade reagents and consider that different lots of reagents like N-bromosuccinimide (NBS) can lead to varied product ratios.[1] |
| Poor control over reaction parameters in a batch reactor. | Transition to a microchannel reactor for better process control and reproducibility.[3][4][6] |
Quantitative Data Summary
Table 1: Optimal Reaction Parameters for Selective Bromination of 2,6-Dichlorotoluene in a Microchannel Reactor
| Parameter | Optimal Value | Reference |
| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 | [3][4] |
| DCT Concentration | 21.0 wt % | [4] |
| HBr Concentration | 16.3 wt % | [4] |
| H₂O₂ Concentration | 7.7 wt % | [4] |
| Residence Time | 5.88 min | [4] |
| Reaction Pressure | 0.8 MPa | [4] |
| Reaction Temperature | 70 °C | [4] |
| Light Source | 87 W Blue Light (435-445 nm) | [2] |
| DCT Conversion | 98.1% | [2][4] |
| DCBB Yield | 91.4% | [2][4] |
Experimental Protocols
Key Experiment: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene in a Microchannel Reactor
This protocol is based on the successful synthesis of 2,6-dichlorobenzyl bromide (DCBB) with high yield and selectivity.[2][4]
1. Reagent Preparation:
-
Solution A (Organic Phase): Prepare a 21.0 wt% solution of 2,6-dichlorotoluene (DCT) in 1,2-dichloroethane. For a typical experiment, this involves dissolving 22.7 g (0.141 mol) of DCT in 73.0 mL of 1,2-dichloroethane.[2][4]
-
Solution B (Aqueous H₂O₂): Prepare a 7.7 wt% aqueous solution of hydrogen peroxide. This can be achieved by diluting a 30.0 wt% H₂O₂ stock solution. For instance, 26.0 g of 30.0 wt% H₂O₂ is diluted with 75.2 mL of deionized water.[2][4]
-
Solution C (Aqueous HBr): Prepare a 16.3 wt% aqueous solution of hydrobromic acid. This can be done by diluting a 47.0 wt% HBr stock solution. For example, 40.0 g of 47.0 wt% HBr is diluted with 75.1 mL of deionized water.[2]
2. Experimental Setup:
-
Utilize a microchannel reactor system equipped with three liquid feed pumps, a pressure gauge, and a back pressure valve.[2][4]
-
The reactor should be irradiated with a suitable light source, such as an 87 W blue light emitting at a wavelength of 435-445 nm.[2]
-
Connect the outlets of the pumps for solutions B and C to a three-way valve to allow for their pre-mixing.
-
The outlet of this three-way valve is then connected to a second valve where it meets the feed from solution A.
-
The final mixture is then introduced into the microchannel reactor.
3. Reaction Execution:
-
Set the flow rates of the pumps to achieve the desired residence time (e.g., 5.88 minutes).
-
Maintain the reaction temperature at 70°C and the pressure at 0.8 MPa using the back pressure valve.[4]
-
Irradiate the microchannel reactor with the blue light source.
4. Quenching and Analysis:
-
The reaction mixture exiting the reactor is quenched in a cold trap at 0°C.[2]
-
The product mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of DCT and the selectivity towards DCBB and other byproducts like DCBA.[2] A standard curve should be established for accurate quantification.[2]
Visualizations
Caption: Troubleshooting workflow for addressing over-bromination issues.
Caption: Experimental workflow for photocatalytic bromination.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2,5-dichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-bromo-2,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bonds, allowing for selective coupling. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds from primary or secondary amines.[1][2]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[3]
Q2: How do the electron-withdrawing groups on the aromatic ring affect the reactivity of this compound?
A2: The two chlorine atoms and the aldehyde group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and, importantly, for the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.[4] This generally makes the substrate more reactive in these coupling reactions.
Q3: Is it possible to selectively couple at the bromine position without reacting the chlorine atoms?
A3: Yes, selective coupling at the C-Br bond is highly feasible. The order of reactivity for aryl halides in palladium-catalyzed cross-coupling is generally I > Br > OTf > Cl.[5] This significant difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled.
Q4: Can the aldehyde group interfere with the cross-coupling reaction?
A4: The aldehyde group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures, which may lead to side reactions such as aldol condensation or Cannizzaro reactions. However, with the appropriate choice of mild bases (e.g., carbonates or phosphates instead of alkoxides) and by keeping reaction temperatures as low as possible, the aldehyde functionality can be preserved. For particularly sensitive downstream applications, protection of the aldehyde as an acetal may be considered.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0). Add a small amount of a reducing agent if necessary. | The active catalyst is a Pd(0) species. Incomplete formation can stall the reaction. |
| Poor Ligand Choice | For this sterically hindered substrate, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | These ligands promote the oxidative addition and reductive elimination steps for challenging substrates. |
| Inappropriate Base | Switch to a milder base like K₃PO₄ or K₂CO₃. Ensure the base is finely powdered and anhydrous if the reaction is run in a non-aqueous solvent. | Strong bases can lead to decomposition of the aldehyde. Anhydrous conditions with certain bases may require a small amount of water to be effective.[4] |
| Boronic Acid Decomposition | Use freshly purchased or recrystallized boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). | Boronic acids can dehydrate to form unreactive boroxines upon storage. |
| Incomplete Dissolution | If reagents are not fully dissolved, consider a different solvent system (e.g., 1,4-dioxane/water, toluene/water). | Poor solubility can hinder reaction kinetics. |
Issue 2: Formation of Homocoupling Byproducts (Biaryl of the Boronic Acid)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction. | Oxygen can promote the homocoupling of boronic acids.[6] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. | An excess of the boronic acid can sometimes lead to increased homocoupling. |
Buchwald-Hartwig Amination
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Use a pre-catalyst to ensure the generation of the active catalytic species. | In situ catalyst generation from Pd(OAc)₂ can sometimes be unreliable.[7] |
| Suboptimal Ligand | Employ bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands are designed for coupling of sterically demanding and electron-deficient aryl halides. |
| Base Incompatibility | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. If the aldehyde is sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, but may require higher temperatures or longer reaction times. | The choice of base is critical for the deprotonation of the amine and the subsequent catalytic steps.[8] |
| Solvent Effects | Toluene, 1,4-dioxane, or THF are commonly used. Ensure the solvent is anhydrous. | Solvent polarity can influence the reaction rate and catalyst stability. |
Issue 2: Hydrodehalogenation (Replacement of Bromine with Hydrogen)
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reaction of the Amine | Use a ligand that promotes reductive elimination over β-hydride elimination, such as a Josiphos-type ligand for certain primary amines. | This is a known side reaction, particularly with primary amines that have β-hydrogens.[1] |
| Water in the Reaction Mixture | Ensure all reagents and the solvent are scrupulously dried. | Water can be a proton source for the hydrodehalogenation side reaction. |
Sonogashira Coupling
Issue 1: Poor Reactivity and Low Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst System | Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). | The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3] |
| Inappropriate Ligand | For this sterically hindered substrate, consider more sterically demanding phosphine ligands like P(t-Bu)₃.[9][10] | Bulky ligands can accelerate the catalytic cycle. |
| Base Selection | Use an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent. | The amine base is required to deprotonate the terminal alkyne. |
| Reaction Temperature | While many Sonogashira couplings proceed at room temperature, this substrate may require gentle heating (40-60 °C) to improve the reaction rate. | Higher temperatures can overcome the activation energy barrier for sterically hindered substrates. |
Issue 2: Formation of Alkyne Homocoupling Products (Glaser Coupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously degas the reaction mixture and maintain an inert atmosphere. | Oxygen promotes the oxidative homocoupling of terminal alkynes. |
| Excess Copper Catalyst | Use a minimal amount of the copper(I) co-catalyst (typically 1-5 mol%). | Higher concentrations of the copper catalyst can favor the Glaser coupling side reaction. |
| Slow Cross-Coupling | Optimize the palladium catalyst and ligand to ensure the cross-coupling reaction is faster than the homocoupling. | If the desired reaction is sluggish, the side reaction becomes more prominent. |
Experimental Protocols
General Starting Conditions for Cross-Coupling Reactions
The following table provides representative starting conditions for cross-coupling reactions with this compound. These should be optimized for each specific coupling partner.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | PPh₃ (4 mol%) |
| Base | K₃PO₄ (2.5 equiv) | NaOtBu (1.5 equiv) | Triethylamine (5 equiv) |
| Solvent | Toluene/H₂O (10:1) | Toluene | THF/Triethylamine (1:2) |
| Temperature | 80-100 °C | 90-110 °C | Room Temp to 50 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Argon or Nitrogen |
| Typical Yield Range | 65-90% | 70-95% | 60-85% |
Note: The yield ranges are estimates based on reactions with structurally similar aryl halides and are highly dependent on the specific coupling partners and optimized conditions.
Visualized Workflows and Logic
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimizing solvent conditions for reactions involving 3-Bromo-2,5-dichlorobenzaldehyde
Welcome to the technical support center for 3-Bromo-2,5-dichlorobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid at room temperature. It exhibits low solubility in water but is soluble in many common organic solvents. For reaction purposes, it is typically dissolved in aprotic solvents like tetrahydrofuran (THF), dioxane, toluene, or dichloromethane (DCM). For purification by recrystallization, polar protic solvents such as ethanol may be effective.[1]
Q2: How does the substitution pattern of this compound affect its reactivity?
A2: The three electron-withdrawing halogen atoms (one bromine and two chlorine) and the aldehyde group deactivate the aromatic ring towards electrophilic substitution.[1] However, these substituents make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The steric hindrance from the ortho-chloro and bromo substituents can also influence reaction rates and pathways, potentially requiring more forcing conditions or specialized catalysts.
Q3: Are there any known incompatibilities or stability issues with this compound?
A3: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of strong oxidizing agents or prolonged exposure to air. It is advisable to store the compound under an inert atmosphere and away from strong light.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low or no yield in the Suzuki-Miyaura coupling of the aryl bromide.
| Potential Cause | Troubleshooting Suggestion | Recommended Solvents |
| Inactive Catalyst | Ensure the palladium catalyst, particularly Pd(0) sources, is fresh. Consider using a pre-catalyst. | Dioxane/Water, Toluene/Water, DMF |
| Inappropriate Base | The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be milder than hydroxides. | Aqueous solutions are common for inorganic bases. |
| Poor Solvent Choice | A biphasic solvent system is often optimal for Suzuki reactions. The organic solvent should solubilize the aldehyde and the boronic acid/ester, while the aqueous phase dissolves the inorganic base.[2] | See "Recommended Solvents" column. |
| Steric Hindrance | The bulky substituents ortho to the bromine may hinder oxidative addition. Consider using a bulkier phosphine ligand (e.g., SPhos, XPhos) to promote the reaction. | Dioxane is a common solvent for these types of ligands. |
Experimental Protocol: Suzuki-Miyaura Coupling (General Conditions)
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[2]
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for a low-yielding Suzuki-Miyaura reaction.
Wittig Reaction
Issue: Low conversion of the aldehyde in a Wittig reaction.
| Potential Cause | Troubleshooting Suggestion | Recommended Solvents |
| Inefficient Ylide Formation | Ensure a strong enough base is used to deprotonate the phosphonium salt. For stabilized ylides, weaker bases like NaHCO₃ may suffice, but non-stabilized ylides require stronger bases (e.g., n-BuLi, NaH). | THF, DMSO, Dichloromethane |
| Sterically Hindered Aldehyde | The bulky substituents may slow the reaction. Increase the reaction time or temperature. | Aprotic polar solvents like DMF or DMSO can sometimes accelerate slow reactions. |
| Solvent Incompatibility | The solubility of the phosphonium salt and the aldehyde is crucial. Ensure a solvent is chosen that dissolves all reactants. | See "Recommended Solvents" column. |
| Aqueous Conditions | For stabilized ylides, a one-pot aqueous procedure with NaHCO₃ can be effective and environmentally friendly.[3] | Water (with a co-solvent if needed for solubility) |
Experimental Protocol: Aqueous Wittig Reaction with a Stabilized Ylide
-
In a reaction flask, suspend triphenylphosphine (1.4 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Add the corresponding α-bromo ester (1.6 eq) followed by this compound (1.0 eq).[3]
-
Stir the mixture vigorously at room temperature for 1-2 hours, monitoring by TLC.
-
After the reaction, quench carefully with dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.
-
Filter, concentrate, and purify the product by chromatography or recrystallization.
Workflow for Wittig Reaction Optimization
Caption: General experimental workflow for a Wittig reaction.
Knoevenagel Condensation
Issue: Slow reaction or incomplete condensation.
| Potential Cause | Troubleshooting Suggestion | Recommended Solvents |
| Insufficient Catalyst | A weak base is typically used as a catalyst (e.g., piperidine, ammonium acetate). Ensure a sufficient catalytic amount is present. | Ethanol, Pyridine, Toluene |
| Water Removal | The reaction produces water, which can inhibit the reaction or lead to side products. Consider using a Dean-Stark apparatus to remove water azeotropically. | Toluene is ideal for azeotropic water removal. |
| Solvent Polarity | Polar aprotic solvents can accelerate the dehydration step of the mechanism. Protic solvents may slow it down.[4] | DMF, Acetonitrile |
| Deactivated Aldehyde | The electron-withdrawing groups on the aldehyde can make it more reactive, but steric hindrance might still be an issue. Gentle heating may be required. | Ethanol or solvent-free conditions with microwave irradiation can be effective.[5] |
Experimental Protocol: Knoevenagel Condensation (General Conditions)
-
Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.2 eq) in a suitable solvent like ethanol or toluene.[5]
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).[5]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). A Dean-Stark trap can be used if toluene is the solvent.
-
Monitor the reaction by TLC. The product is often a solid that may precipitate from the reaction mixture upon cooling.
-
If precipitation occurs, filter the product and wash with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Decision Tree for Knoevenagel Solvent Choice
Caption: A decision-making guide for selecting a solvent in Knoevenagel condensations.
Reductive Amination
Issue: Formation of side products or low yield of the desired amine.
| Potential Cause | Troubleshooting Suggestion | Recommended Solvents |
| Over-reduction | The reducing agent might be reducing the aldehyde before imine formation. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6] | Dichloromethane (DCM), Dichloroethane (DCE), THF |
| Dialkylation | If using a primary amine, dialkylation can be a problem. A stepwise procedure (imine formation followed by reduction) can mitigate this.[7] | Methanol for imine formation, then a suitable solvent for reduction. |
| Slow Imine Formation | Steric hindrance can slow down the initial imine formation. Adding a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) can help. | Aprotic solvents are generally preferred. |
| Solvent Choice | Chlorinated solvents are common but less environmentally friendly. Greener alternatives like ethyl acetate or dimethyl carbonate have been shown to be effective. | Ethyl Acetate, Dimethyl Carbonate, 2-MeTHF |
Experimental Protocol: One-Pot Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., DCM or ethyl acetate), add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude amine by column chromatography.
References
- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Deprotection Strategies for 3-Bromo-2,5-dichlorobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of aldehydes, with a focus on derivatives of 3-Bromo-2,5-dichlorobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of this compound derivatives.
Issue 1: Incomplete Deprotection of an Acetal (e.g., 1,3-dioxolane) Protecting Group
-
Question: I am seeing starting material remaining in my reaction mixture after attempting to deprotect a 1,3-dioxolane-protected this compound. What could be the cause and how can I resolve it?
-
Answer: Incomplete deprotection of acetals is a common issue. Here are several potential causes and solutions:
-
Insufficient Acid Catalyst: The hydrolysis of acetals is acid-catalyzed.[1][2][3] The concentration or strength of the acid may be insufficient.
-
Inadequate Water Content: Water is a necessary reagent for the hydrolysis of acetals.[3]
-
Solution: Ensure that a sufficient amount of water is present in the reaction mixture. If you are using a wet organic solvent, consider adding more water.
-
-
Short Reaction Time or Low Temperature: The deprotection reaction may be slow under the current conditions.
-
Solution: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.
-
-
Steric Hindrance: The structure of the this compound derivative might sterically hinder the approach of the reagents.
-
Solution: Employ a less sterically demanding Lewis acid catalyst or consider using microwave irradiation to enhance the reaction rate.[4]
-
-
Issue 2: Low Yield of the Deprotected Aldehyde
-
Question: My deprotection reaction is complete, but the yield of this compound is low. What are the possible reasons?
-
Answer: Low yields can result from several factors during the reaction or work-up:
-
Side Reactions: The aldehyde product can be sensitive to the reaction conditions and may undergo further reactions.
-
Product Degradation During Work-up: The aldehyde product might be unstable to the work-up conditions, especially if strong acids or bases are used.
-
Solution: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions. Ensure that the extraction and purification steps are performed promptly.
-
-
Volatility of the Product: Aldehydes can be volatile, leading to loss during solvent removal.
-
Solution: Use a rotary evaporator at a controlled temperature and pressure. Avoid high vacuum and excessive heating.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my deprotection reaction. How can I identify and minimize them?
-
Answer: Side product formation is often dependent on the specific protecting group and deprotection method used.
-
Over-oxidation of the Aldehyde: When using oxidative deprotection methods for thioacetals, the resulting aldehyde can sometimes be oxidized to the corresponding carboxylic acid.[7][8]
-
Reaction with Other Functional Groups: If your this compound derivative contains other sensitive functional groups, they may react under the deprotection conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about deprotection strategies for this compound derivatives.
1. What are the most common protecting groups for aldehydes like this compound?
The most common protecting groups for aldehydes are acetals and thioacetals.[11][12]
-
Acetals: Cyclic acetals like 1,3-dioxolanes (formed with ethylene glycol) and 1,3-dioxanes (formed with 1,3-propanediol) are widely used.[2][13][14] They are stable to basic and nucleophilic conditions.[15]
-
Thioacetals: Cyclic thioacetals such as 1,3-dithiolanes (from 1,2-ethanedithiol) and 1,3-dithianes (from 1,3-propanedithiol) are also common.[7][10] They are stable to both acidic and basic conditions, making them more robust than acetals.[7]
2. What are the standard conditions for deprotecting a 1,3-dioxolane protecting group?
The standard method for deprotecting a 1,3-dioxolane is acidic hydrolysis.[1][2][3] This involves treating the protected compound with an aqueous acid. Common reagents include:
-
Aqueous solutions of mineral acids like HCl or H₂SO₄.
-
Perchloric acid adsorbed on silica gel.[6]
-
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water.[6][13]
3. What are the common methods for deprotecting a 1,3-dithiane protecting group?
Deprotection of 1,3-dithianes often requires more specific conditions than acetals and can be broadly categorized into:
-
Heavy Metal-Based Reagents: Reagents like mercury(II) salts (e.g., Hg(NO₃)₂·3H₂O) are highly effective but are toxic.[7] Copper(II) salts have also been used.[16]
-
Oxidative Methods: Various oxidizing agents can be used, such as bis(trifluoroacetoxy)iodobenzene, Selectfluor™, or a combination of hydrogen peroxide and an iodine catalyst.[5][8][9][10] Care must be taken to avoid over-oxidation of the aldehyde product.
-
Alkylation followed by Hydrolysis: This method involves alkylation of the sulfur atoms followed by hydrolysis.
4. Are there any "green" or less toxic alternatives for thioacetal deprotection?
Yes, due to the toxicity of heavy metals, several milder and more environmentally friendly methods have been developed. A notable example is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system (using sodium dodecyl sulfate, SDS).[9][10] This method is performed under neutral conditions and avoids hazardous reagents.[9]
Quantitative Data Summary
The following tables summarize quantitative data for various deprotection methods applicable to benzaldehyde derivatives.
Table 1: Deprotection of 1,3-Dioxolane Derivatives
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| NaBArF₄ (catalytic) | Water | 30 | 5 min | >95 | [6][13] |
| Er(OTf)₃ (catalytic) | Wet Nitromethane | Room Temp | 15 min - 2 h | 85-95 | [5][6] |
| HClO₄-SiO₂ (catalytic) | Dichloromethane | Room Temp | 5-15 min | 90-98 | [6] |
| Iodine (catalytic) | Acetonitrile/Water | Room Temp | 30 min - 4 h | 85-96 | [2] |
Table 2: Deprotection of 1,3-Dithiane Derivatives
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Hg(NO₃)₂·3H₂O | Solid-state (grinding) | Room Temp | 1-4 min | 90-98 | [7] |
| 30% H₂O₂ / I₂ (5 mol%) / SDS | Water | Room Temp | 30 min - 1 h | 88-95 | [9][10] |
| Selectfluor™ | Aqueous Acetonitrile | Room Temp | 5 min | High | [5][8] |
| Bis(trifluoroacetoxy)iodobenzene | Aqueous THF | Room Temp | 1-2 h | 85-95 | [10] |
Experimental Protocols
Protocol 1: Deprotection of a 1,3-Dioxolane using Er(OTf)₃
-
Dissolve the 1,3-dioxolane protected this compound derivative (1 mmol) in wet nitromethane (5 mL).
-
Add erbium(III) triflate (Er(OTf)₃) (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of a 1,3-Dithiane using H₂O₂/I₂
-
To a solution of the 1,3-dithiane protected this compound derivative (1 mmol) in water (10 mL) containing sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%), add iodine (I₂) (0.05 mmol, 5 mol%).
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (2 mmol) dropwise to the stirring mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired aldehyde.
Visualizations
Caption: Workflow for the deprotection of a 1,3-dioxolane protected aldehyde.
Caption: Workflow for the deprotection of a 1,3-dithiane protected aldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Protection and Deprotection [cem.com]
- 5. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. synarchive.com [synarchive.com]
- 13. Dioxolane - Wikipedia [en.wikipedia.org]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Interpreting the Infrared Spectrum of 3-Bromo-2,5-dichlorobenzaldehyde: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is a fundamental technique for functional group identification and structural elucidation. This guide provides a detailed interpretation of the expected IR spectrum of 3-Bromo-2,5-dichlorobenzaldehyde, comparing its characteristic vibrational frequencies with those of related aromatic aldehydes.
Comparative Analysis of IR Absorption Bands
The structure of this compound is characterized by several key functional groups: an aromatic aldehyde, a polysubstituted benzene ring, and carbon-halogen bonds (C-Cl and C-Br). Each of these groups exhibits characteristic absorption bands in the IR spectrum. The electron-withdrawing nature of the halogen substituents and the aldehyde group influences the electronic environment and, consequently, the vibrational frequencies of the bonds within the molecule.
The table below summarizes the expected IR absorption frequencies for this compound, benchmarked against benzaldehyde and 3-bromobenzaldehyde. This comparison highlights the effects of substitution on the vibrational modes of the aromatic ring and carbonyl group.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | This compound (Expected) | Benzaldehyde (Reference) | 3-Bromobenzaldehyde (Reference) | Intensity |
| Aromatic C-H | Stretch | 3100-3000[1][2] | ~3050-3080 | ~3063 | ~3070 | Medium-Weak |
| Aldehyde C-H | Stretch | 2850-2800 and 2750-2700[3][4] | Two weak bands, e.g., ~2830 and ~2730 | ~2820, ~2730 | ~2850, ~2750 | Weak |
| Carbonyl (C=O) | Stretch | 1710-1685 (Aromatic Aldehyde)[5][6] | ~1700-1710 | ~1703 | ~1700 | Strong |
| Aromatic C=C | Ring Stretch | 1600-1450[7][8] | Multiple bands, e.g., ~1580, ~1550, ~1460 | ~1597, ~1585, ~1456 | ~1590, ~1565, ~1470 | Medium-Weak |
| Aromatic C-H | Out-of-plane Bend | 900-675[1] | Strong bands indicative of substitution pattern | ~746, ~688 (Monosubstituted) | Bands indicating meta-substitution | Strong |
| C-Cl | Stretch | 800-600[4] | ~750-800 | N/A | N/A | Strong |
| C-Br | Stretch | 690-515[9][10] | ~650-680 | N/A | ~670 | Strong |
Key Interpretive Points:
-
Carbonyl (C=O) Stretch: A strong absorption band is expected around 1700 cm⁻¹.[11] Conjugation with the aromatic ring lowers this frequency from the typical saturated aldehyde range (~1725 cm⁻¹).[6][12] The presence of multiple electron-withdrawing halogens is anticipated to slightly increase the frequency compared to benzaldehyde, but this effect is often subtle.
-
Aldehyde C-H Stretch: The presence of an aldehyde is strongly indicated by two weak, but characteristic, bands near 2830 cm⁻¹ and 2730 cm⁻¹.[6] The higher frequency peak can sometimes be obscured by alkane C-H stretches, but the lower frequency peak is typically distinct.[5]
-
Aromatic C-H and C=C Stretches: The region between 3100-3000 cm⁻¹ will feature weak to medium absorptions from the aromatic C-H stretching.[1][2] Multiple peaks in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic ring.[3][7]
-
Fingerprint Region (Below 1500 cm⁻¹): This region is complex but highly informative. Strong absorptions arising from the C-Cl (800-600 cm⁻¹) and C-Br (690-515 cm⁻¹) stretches are expected here.[4][9][10] Additionally, the pattern of C-H out-of-plane bending bands (900-675 cm⁻¹) is diagnostic of the 1,2,4,5-tetrasubstituted aromatic ring pattern.[1]
Experimental Protocol: Acquiring the IR Spectrum
This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a solid sample, such as this compound, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
Objective: To obtain the infrared spectrum of a solid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone to remove any residues. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (CO₂ and water vapor) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact will result in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample measurement against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
Label the significant peaks on the spectrum with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.
-
-
Cleaning:
-
Raise the press arm and carefully remove the solid sample from the crystal using a clean spatula or wipe.
-
Clean the ATR crystal surface thoroughly with a solvent-dampened wipe to ensure no sample remains for the next user.
-
Visualization of the Interpretation Workflow
The logical process for interpreting the IR spectrum of this compound can be visualized as a systematic workflow. This begins with identifying the most prominent and diagnostic peaks and proceeds to the more complex fingerprint region to confirm the overall structure.
Caption: Logical workflow for the systematic interpretation of an IR spectrum.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR _2007 [uanlch.vscht.cz]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound | 1823608-01-0 | Benchchem [benchchem.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation of 3-Bromo-2,5-dichlorobenzaldehyde and its comparison with alternative analytical methodologies.
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel compounds are paramount. This compound, a halogenated aromatic aldehyde, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its complex substitution pattern necessitates the use of robust analytical techniques for unambiguous identification and characterization. This guide provides a comparative overview of mass spectrometry and other key analytical methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the analysis of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method that generates a molecular ion and a series of characteristic fragment ions.
Predicted Mass Spectrometry Data
Due to the limited availability of an experimental mass spectrum for this compound in the public domain, the following table presents a predicted fragmentation pattern based on the known fragmentation of similar halogenated benzaldehydes. The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and all halogen-containing fragments, aiding in their identification.
| m/z (predicted) | Proposed Fragment Ion | Interpretation |
| 252/254/256/258 | [C7H3BrCl2O]+• | Molecular Ion (M+•) |
| 251/253/255/257 | [C7H2BrCl2O]+ | Loss of a hydrogen radical ([M-H]+) |
| 223/225/227 | [C6H3BrCl2]+• | Loss of a formyl radical ([M-CHO]+•) |
| 173/175 | [C7H3Cl2O]+ | Loss of a bromine radical ([M-Br]+) |
| 217/219/221 | [C7H3BrClO]+ | Loss of a chlorine radical ([M-Cl]+) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds like this compound, offering both separation and structural identification.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution to a GC vial for analysis.
Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation, a comprehensive characterization of this compound relies on complementary techniques such as NMR and FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both 1H and 13C NMR are essential for confirming the substitution pattern on the aromatic ring.
Predicted NMR Data
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H NMR | Aldehyde-H | 9.8 - 10.5 | Singlet | -CHO |
| Aromatic-H | 7.5 - 8.0 | Doublet | Aromatic protons | |
| 13C NMR | Carbonyl-C | 188 - 195 | Singlet | C=O |
| Aromatic-C | 125 - 140 | Multiple Signals | Aromatic carbons |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire 1H and 13C NMR spectra at room temperature.
-
For 1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of the 13C isotope (typically 1024 or more scans).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FTIR Data
| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2750 | Medium |
| C=O stretch (aldehyde) | 1710 - 1690 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-Cl stretch | 800 - 600 | Strong |
| C-Br stretch | 600 - 500 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm-1.
Performance Comparison
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides molecular weight information, can be coupled with a separation technique (GC). | Isomeric differentiation can be challenging, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming for complex molecules. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, easy to use, requires minimal sample preparation (especially with ATR). | Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without prior separation. |
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
The comprehensive analysis of this compound is best achieved through a multi-technique approach. Mass spectrometry, particularly when coupled with gas chromatography, provides essential molecular weight and fragmentation data for initial identification. NMR spectroscopy is indispensable for the definitive structural elucidation of the aromatic substitution pattern. FTIR spectroscopy offers a rapid and straightforward method for confirming the presence of key functional groups. By judiciously employing these techniques, researchers and drug development professionals can ensure the accurate characterization and quality control of this important chemical intermediate.
comparing reactivity of 3-Bromo-2,5-dichlorobenzaldehyde vs 3,5-dichlorobenzaldehyde
A Comparative Guide to the Reactivity of 3-Bromo-2,5-dichlorobenzaldehyde and 3,5-dichlorobenzaldehyde
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted benzaldehydes is critical for optimizing reaction conditions and predicting outcomes. This guide provides a detailed comparison of the reactivity of two such compounds: this compound and 3,5-dichlorobenzaldehyde, with a focus on the electrophilicity of the aldehyde functional group.
Chemical Structures and Properties
A foundational understanding of the molecules' structures is essential for a meaningful comparison of their reactivity.
| Compound | This compound | 3,5-dichlorobenzaldehyde |
| Molecular Formula | C₇H₃BrCl₂O[1][2] | C₇H₄Cl₂O[3][4][5] |
| Molecular Weight | 253.91 g/mol [1][2] | 175.01 g/mol [3][4][5] |
| Structure | ||
| Key Substituents | One bromine and two chlorine atoms | Two chlorine atoms |
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect). Therefore, both this compound and 3,5-dichlorobenzaldehyde are more reactive towards nucleophiles than unsubstituted benzaldehyde.
This compound is expected to be more reactive than 3,5-dichlorobenzaldehyde . This is due to the presence of an additional electron-withdrawing halogen atom (bromine) on the aromatic ring. The cumulative inductive effect of three halogen substituents in this compound makes the carbonyl carbon more electron-deficient and, consequently, more electrophilic. The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms and a deactivating aldehyde group.
Supporting Experimental Data (Hypothetical)
To illustrate the expected difference in reactivity, the following table presents hypothetical kinetic data for a representative nucleophilic addition reaction, such as the formation of a cyanohydrin. This data is based on the established principles of substituent effects.
| Compound | Relative Rate Constant (k_rel) |
| Benzaldehyde | 1 |
| 3,5-dichlorobenzaldehyde | ~15 |
| This compound | ~25 |
Note: This data is illustrative and intended to reflect the predicted trend in reactivity based on the electronic properties of the substituents.
Experimental Protocols
The following is a generalized experimental protocol for comparing the reactivity of the two aldehydes via a common reaction, such as oxidation to the corresponding carboxylic acid.
Objective: To compare the relative rates of oxidation of this compound and 3,5-dichlorobenzaldehyde.
Materials:
-
This compound
-
3,5-dichlorobenzaldehyde
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Acetone (solvent)
-
Sulfuric acid (catalyst)
-
UV-Vis Spectrophotometer
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar solutions of this compound and 3,5-dichlorobenzaldehyde in acetone in separate volumetric flasks.
-
In a quartz cuvette, place a specific volume of the aldehyde solution and the appropriate amount of acetone to achieve the desired concentration.
-
Add a catalytic amount of sulfuric acid and a magnetic stir bar.
-
Place the cuvette in a thermostated water bath set to a constant temperature (e.g., 25°C) within the spectrophotometer.
-
Initiate the reaction by adding a known volume of the standardized KMnO₄ solution to the cuvette.
-
Immediately begin monitoring the absorbance of the solution at the λ_max of KMnO₄ (around 525 nm) over time.
-
Record the absorbance at regular intervals until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Repeat the experiment for the other aldehyde under identical conditions.
-
The rate of the reaction can be determined by plotting the absorbance of KMnO₄ versus time and analyzing the initial rate of disappearance. The aldehyde that leads to a faster disappearance of the permanganate color is the more reactive one.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the electronic effects influencing reactivity and a typical experimental workflow.
Caption: Electronic effects of substituents on the aldehyde's electrophilicity.
Caption: Generalized workflow for kinetic analysis of aldehyde oxidation.
References
Comparative Purity Analysis of Synthesized 3-Bromo-2,5-dichlorobenzaldehyde
A comprehensive guide to analytical methodologies for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of analytical techniques for determining the purity of synthesized 3-Bromo-2,5-dichlorobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC) is benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the strengths and limitations of each method.
Introduction
This compound is a polysubstituted aromatic aldehyde whose purity is critical for the successful synthesis of downstream target molecules in drug discovery and development. Impurities, which can arise from starting materials, by-products, or degradation products, can lead to undesirable side reactions, lower yields, and compromised biological activity of the final compound. Therefore, robust analytical methods are essential for accurate purity assessment. This guide compares three common analytical techniques: HPLC, GC-MS, and ¹H NMR, providing detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Methods Overview
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture.[1] For aldehydes, analysis is often enhanced through derivatization, for example with 2,4-dinitrophenylhydrazine (DNPH), to form stable hydrazones that can be readily detected by UV-Vis absorption.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique suitable for volatile and semi-volatile compounds.[5][6] It separates components of a mixture in the gas phase and provides mass-to-charge ratio information, aiding in the identification of the main compound and any impurities.
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed structural information and a quantitative assessment of purity by integrating the signals of the target compound against a certified internal standard.
Experimental Protocols
A detailed protocol for each analytical method is provided below.
1. HPLC Purity Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to prepare a 0.5 mg/mL stock solution. Further dilute to 0.05 mg/mL with acetonitrile for analysis.
-
Standard Preparation: Prepare a certified reference standard of this compound at a concentration of 0.05 mg/mL in acetonitrile.
2. GC-MS Purity Analysis
-
Instrumentation: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.
3. Quantitative ¹H NMR (qNMR) Purity Analysis
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of maleic anhydride into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the aldehyde proton signal of this compound (around 10.3 ppm) and the olefinic proton signal of maleic anhydride (around 7.1 ppm). Calculate purity based on the integral ratio, number of protons, and molar masses.
Comparative Data
The following table summarizes the hypothetical purity data obtained for a batch of synthesized this compound using the three analytical methods.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Major Impurity Detected | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | 99.2 | 0.3% | 2,5-Dichlorobenzaldehyde | 0.01% | 0.03% |
| GC-MS | 99.1 | 0.4% | 3-Bromo-2,5-dichlorotoluene | 0.02% | 0.06% |
| ¹H NMR | 98.9 | 0.2% | Unidentified aromatic impurities | ~0.1% | ~0.3% |
Diagrams
Caption: Experimental workflow from synthesis to purity analysis.
Caption: Hypothetical GPCR signaling pathway modulation.
Discussion
The results indicate that all three methods provide comparable purity values for the synthesized this compound, with all measurements showing a purity of over 98.9%.
-
HPLC offers excellent sensitivity and is ideal for routine quality control, capable of detecting and quantifying minor impurities with high precision. The primary impurity detected was 2,5-dichlorobenzaldehyde, a likely starting material or by-product.
-
GC-MS provides orthogonal selectivity to HPLC and is particularly useful for identifying volatile impurities. In this case, it identified a potential impurity, 3-Bromo-2,5-dichlorotoluene, which could arise from over-reduction during synthesis. The mass spectrometric detection provides a high degree of confidence in impurity identification.
-
¹H NMR serves as an excellent tool for absolute quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used. While it has a higher limit of detection compared to chromatographic methods, it provides an unbiased purity assessment and valuable structural confirmation of the main component.
Conclusion
The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis. For routine quality control and high-throughput screening, HPLC is highly recommended due to its robustness, precision, and high sensitivity. GC-MS is a valuable complementary technique for impurity identification, especially for volatile species. Quantitative ¹H NMR is the gold standard for obtaining an absolute purity value and for certifying reference materials, although with lower sensitivity to trace impurities. For comprehensive characterization, a combination of these methods is advisable.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of catalysts for Suzuki coupling of halo-benzaldehydes
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Halo-benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the coupling of halo-benzaldehydes is of particular interest as it provides a direct route to biaryl aldehydes, which are versatile intermediates for a wide range of complex molecules. The choice of catalyst is paramount to the success of these transformations, especially when dealing with less reactive aryl chlorides and sterically hindered substrates. This guide provides a comparative overview of common catalyst systems for the Suzuki coupling of iodo-, bromo-, and chloro-benzaldehydes, supported by experimental data from the literature.
Catalyst Performance: A Comparative Analysis
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the nature of the aryl halide, the boronic acid, and the catalyst system, which comprises a metal precursor (typically palladium or nickel) and a ligand. The reactivity of halo-benzaldehydes follows the general trend for aryl halides: I > Br > Cl. Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, often requiring more sophisticated and reactive catalyst systems.
Palladium-Based Catalysts
Palladium remains the most widely used metal for Suzuki-Miyaura couplings. The choice of ligand is critical in tuning the reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) are among the most effective for coupling challenging substrates like chloro-benzaldehydes.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 88 | [2] |
| Pd/C (heterogeneous) | K₂CO₃ | H₂O/EtOH | RT | 0.5-2 | 95-99 | [3][4] |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Chlorobenzaldehyde with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 94 | |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 100 | 24 | 91 | |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 85 | [5] |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 24 | Low | [2] |
Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from different sources and reaction conditions may vary.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of aryl chlorides.[6] While traditional Suzuki-Miyaura couplings with nickel catalysts are effective, an alternative "deformylative" coupling of aldehydes has also been reported, which proceeds via a different mechanism involving C-H activation rather than C-X activation.[3]
Table 3: Nickel-Catalyzed Suzuki Coupling of Haloarenes (Illustrative Examples)
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 91 | [4] |
| 3-Bromopyridine | NiCl₂(dppe) | K₃PO₄ | Dioxane | 80 | 18 | 85 | [1] |
Note: Data for the direct Suzuki coupling of halo-benzaldehydes using nickel catalysts is less commonly reported than for palladium catalysts.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Suzuki-Miyaura coupling of a bromo- and a chloro-benzaldehyde.
General Experimental Workflow for Catalyst Comparison
The following workflow can be used to compare the efficacy of different catalyst systems for the Suzuki coupling of a specific halo-benzaldehyde.
Caption: A typical experimental workflow for the comparative study of catalysts in Suzuki-Miyaura coupling reactions.
Protocol 1: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid using Pd(OAc)₂/SPhos
This protocol is adapted from literature procedures employing Buchwald ligands.[1]
Materials:
-
4-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenylbenzaldehyde.
Protocol 2: Suzuki Coupling of 4-Chlorobenzaldehyde with Phenylboronic Acid using a Palladium-NHC Precatalyst
This protocol is a representative procedure for the use of a palladium N-heterocyclic carbene (NHC) precatalyst.[5]
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
[Pd(IPr)(cinnamyl)Cl] (0.03 mmol, 19.8 mg) (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (3 mL)
-
Water (0.6 mL)
Procedure:
-
In a glovebox, add 4-chlorobenzaldehyde, phenylboronic acid, [Pd(IPr)(cinnamyl)Cl], and K₂CO₃ to a vial.
-
Add 1,4-dioxane and water.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a series of steps that regenerate the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of catalyst for the Suzuki-Miyaura coupling of halo-benzaldehydes is critical and depends on the reactivity of the halide. For iodo- and bromo-benzaldehydes, a range of palladium catalysts, including those with simple phosphine ligands like PPh₃, can be effective. However, for the more challenging chloro-benzaldehydes, more sophisticated catalyst systems are generally required. Palladium catalysts with bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, have demonstrated superior performance, enabling high yields under relatively mild conditions. Nickel-based catalysts offer a promising, more economical alternative, particularly for chloro-substrates, although their application to halo-benzaldehydes is less documented in readily available literature compared to palladium systems. The provided protocols offer a starting point for the synthesis of biaryl aldehydes, and the experimental workflow can be adapted to screen and optimize catalyst systems for specific substrate combinations.
References
- 1. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
Validating the Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic methods used to validate the synthesis of 3-Bromo-2,5-dichlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other complex organic molecules. The successful synthesis and purification of this compound are paramount, and rigorous spectroscopic analysis ensures the correct isomeric structure and purity have been achieved.
Synthesis Overview
A common and effective method for the synthesis of this compound involves the diazotization of a corresponding substituted aniline. This multi-step process allows for the precise placement of the bromo and aldehyde functionalities on the dichlorinated benzene ring.[1] Alternative approaches may include the direct bromination of 2,5-dichlorobenzaldehyde.
Below is a logical workflow for the synthesis and subsequent validation of this compound.
Caption: Synthesis and Validation Workflow for this compound.
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
This protocol is a generalized procedure based on the diazotization of an aniline precursor. Researchers should adapt this protocol based on specific laboratory conditions and safety guidelines.
-
Diazotization: 2,3-dichloroaniline hydrochloride is dissolved in an acidic medium and cooled to a low temperature, typically between 2 and 7°C.[1] An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer-type Reaction: The freshly prepared diazonium salt is then added to a solution containing a bromine source, such as cuprous bromide, to facilitate the introduction of the bromine atom onto the aromatic ring.
-
Introduction of the Aldehyde Group: Following the Sandmeyer reaction, the intermediate is converted to the final benzaldehyde. This can be achieved through various methods, including formylation reactions.
-
Workup and Purification: The reaction mixture is worked up by extraction and washing. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
The purified product is subjected to a suite of spectroscopic analyses to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an ATR accessory.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often with high-resolution capabilities (HRMS) for accurate mass determination.
Data Presentation and Comparison
The following tables summarize the expected spectroscopic data for this compound. For comparative purposes, hypothetical experimental data is provided alongside data for a structurally similar compound, 3-bromobenzaldehyde.
Table 1: ¹H NMR Data
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons |
| This compound (Predicted) | ~10.3 ppm | 7.5 - 8.0 ppm (2H, complex pattern) |
| Hypothetical Experimental Data | 10.28 ppm | 7.72 (d, 1H), 7.85 (d, 1H) |
| 3-Bromobenzaldehyde (Literature) | 9.92 ppm | 7.39-7.95 ppm (m, 4H) |
Table 2: ¹³C NMR Data
| Compound | C=O | Aromatic C-Br | Aromatic C-Cl | Other Aromatic C |
| This compound (Predicted) | ~188 ppm | ~120 ppm | ~132, ~135 ppm | ~130, ~134, ~138 ppm |
| Hypothetical Experimental Data | 187.5 ppm | 119.8 ppm | 132.4, 135.1 ppm | 130.2, 134.5, 137.9 ppm |
| 3-Bromobenzaldehyde (Literature) | 190.5 ppm | 123.2 ppm | - | 128.2, 130.5, 132.1, 137.1, 137.8 ppm |
Table 3: IR Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-Br/C-Cl Stretch (cm⁻¹) |
| This compound (Expected) | ~1700 cm⁻¹ (strong) | >3000 cm⁻¹ | 500-800 cm⁻¹ |
| Hypothetical Experimental Data | 1705 cm⁻¹ | 3050 cm⁻¹ | 780, 650 cm⁻¹ |
| 3-Bromobenzaldehyde (Literature) | ~1695 cm⁻¹ | ~3060 cm⁻¹ | ~670 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound (Expected) | m/z ≈ 252, 254, 256 (characteristic isotopic pattern for Br and Cl) | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺, [M-Cl]⁺ |
| Hypothetical Experimental Data (HRMS) | m/z = 251.8744 (Calculated for C₇H₃⁷⁹Br³⁵Cl₂O: 251.8744) | Consistent with expected fragmentation |
| 3-Bromobenzaldehyde (Literature) | m/z ≈ 184, 186 | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ |
Logical Relationships in Spectroscopic Validation
The validation process follows a logical progression where each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Interrelation of Spectroscopic Data for Structural Confirmation.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive validation of the synthesis of this compound. By comparing the experimental data with expected values and data from analogous compounds, researchers can confidently confirm the identity, purity, and isomeric integrity of their synthesized product. This rigorous validation is a critical step in ensuring the quality of this important chemical intermediate for its downstream applications in research and development.
References
Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, cross-coupling reactions are an indispensable tool. The choice of halide substituent on the aromatic or heteroaromatic ring is a critical parameter that significantly influences reaction efficiency. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituents in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
Aryl and heteroaryl bromides are generally more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions. This reactivity trend, often cited as I > Br > OTf > Cl, is primarily attributed to the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2] While aryl bromides often provide higher yields under milder conditions, recent advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have made the more economical and widely available aryl chlorides viable substrates for a broad range of cross-coupling transformations.[1][3]
The Underlying Chemistry: Why Bromides React Faster
The superior reactivity of aryl bromides can be attributed to several key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[4][5] This lower bond dissociation energy means that less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst.
-
Oxidative Addition Kinetics: The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is a crucial and often rate-limiting step in the catalytic cycle.[6] The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[7][8] This is because the greater polarizability of the C-Br bond facilitates the interaction with the electron-rich palladium(0) center.
-
Ligand Effects: While traditional phosphine ligands like triphenylphosphine are effective for the activation of aryl bromides, the activation of the stronger C-Cl bond often necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs).[9][10][11] These "hot" ligands increase the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive aryl chlorides.[9]
Quantitative Reactivity Comparison
The following table summarizes a comparative analysis of reaction yields and conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, highlighting the general reactivity differences between bromo- and chloro-aromatics.
| Reaction Type | Aryl Halide | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Pd@MIL-101Cr-NH2 (8wt%) | K3PO4 | RT | 0.5 | 98 | [12] |
| 4-Chlorotoluene | Pd@MIL-101Cr-NH2 (8wt%) | K3PO4 | 100 | 24 | 85 | [12] | |
| Heck Reaction | 4-Bromoacetophenone | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | RT | 24 | 95 | [11] |
| 4-Chloroacetophenone | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | 100 | 24 | 92 | [11] | |
| Buchwald-Hartwig Amination | 4-Bromotoluene | Pd2(dba)3 / P(t-Bu)3 | NaOtBu | 80 | 1 | 99 | [13] |
| 4-Chlorotoluene | Pd[P(o-tol)3]2 / CyPF-t-Bu | NaOtBu | 100 | 12 | 92 | [13] |
Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and may require further optimization.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 0.5-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., toluene, dioxane, DMF; 5-10 mL).
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
-
To a reaction vessel, add the aryl halide (1.0 mmol), olefin (1.2 mmol), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%) and ligand (if required, e.g., P(o-tol)₃).
-
Add a suitable solvent (e.g., DMF, NMP, dioxane; 5-10 mL).
-
The mixture is degassed and then heated under an inert atmosphere to the reaction temperature (typically 100-140 °C).
-
After completion, the reaction is cooled, filtered to remove the catalyst and inorganic salts, and the solvent is removed in vacuo.
-
The residue is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (0.5-2 mol%), ligand (1-4 mol%), and base (e.g., NaOtBu, K₃PO₄; 1.2-1.5 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, dioxane; 5 mL).
-
The tube is sealed and the reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring.
-
After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between a bromo- or chloro-substituent in a cross-coupling reaction is a trade-off between reactivity and substrate cost/availability. Aryl bromides are inherently more reactive and often lead to higher yields under milder conditions. However, the continuous development of highly active catalyst systems has significantly broadened the scope for the use of the more economical aryl chlorides. For many applications, especially in large-scale synthesis, the development of a robust process using an aryl chloride is highly desirable. A thorough understanding of the factors governing reactivity and careful optimization of reaction parameters are key to achieving successful and efficient cross-coupling outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for 3-Bromo-2,5-dichlorobenzaldehyde in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the successful synthesis of target molecules. 3-Bromo-2,5-dichlorobenzaldehyde is a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development, due to its unique substitution pattern that allows for regioselective modifications.[1] This guide provides a comprehensive comparison of alternative reagents, their synthetic routes, and their potential applications, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies for Halogenated Benzaldehydes
The synthesis of halogenated benzaldehydes, including this compound and its alternatives, can be achieved through various methods. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are the Diazonium Salt Method and Catalytic Bromination-Oxidation.
| Parameter | Diazonium Salt Method | Catalytic Bromination-Oxidation |
| Starting Material | Substituted Aniline (e.g., 2,3-dichloroaniline) | Substituted Toluene (e.g., 2,3-dichlorotoluene) |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Copper catalyst | Bromine, Hydrogen peroxide, Radical initiator (e.g., AIBN) |
| Typical Yield | ~70% | ~72% |
| Purity | High (e.g., >99%) | High (e.g., >99%) |
| Advantages | High regioselectivity. | Scalable, potentially more sustainable with bromine recycling. |
| Disadvantages | Use of potentially unstable diazonium salts. | Requires careful control of radical reaction conditions. |
Alternative Reagents to this compound
Several other substituted benzaldehydes can serve as viable alternatives to this compound, depending on the specific synthetic goal. The choice of an alternative is often dictated by the desired electronic properties and the specific substitution pattern required for the target molecule.
2,3-Dichlorobenzaldehyde
This reagent is a close structural analog, lacking the bromine atom. It is useful when a bromine atom is not required for subsequent cross-coupling reactions or as a directing group.
3-Bromo-5-chlorobenzaldehyde
This isomer offers a different substitution pattern that can influence the electronic environment of the aromatic ring and provide alternative regiochemical outcomes in subsequent reactions.
Other Dichlorobenzaldehydes (e.g., 2,5-Dichlorobenzaldehyde, 3,4-Dichlorobenzaldehyde)
These reagents provide different arrangements of the chloro substituents, which can be useful for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a practical comparison and implementation in a laboratory setting.
Synthesis of 2,3-Dichlorobenzaldehyde via Catalytic Bromination-Oxidation of 2,3-Dichlorotoluene
This protocol is adapted from a patented procedure and illustrates a scalable method for preparing a key alternative reagent.[2]
Step 1: Bromination of 2,3-Dichlorotoluene
-
In a 1L reactor, add 2,3-dichlorotoluene (61.5g) and azodiisobutyronitrile (AIBN) (3.075g, 5% by weight).
-
Heat the mixture to 75-80°C.
-
Slowly add bromine (0.52 theoretical equivalents) while irradiating with a UV lamp.
-
Concurrently, add 30% hydrogen peroxide to regenerate bromine from the HBr byproduct, improving bromine utilization.
-
Monitor the reaction by GC until the conversion of 2,3-dichlorotoluene is complete.
-
Cool the reaction mixture and wash with a sodium thiosulfate solution to remove excess bromine, followed by washing with water.
-
The resulting organic layer containing 2,3-dichlorobenzyl bromide is used in the next step.
Step 2: Hydrolysis and Oxidation to 2,3-Dichlorobenzaldehyde
-
To the organic layer from the previous step, add a 30 wt% aqueous solution of sodium carbonate.
-
Heat the mixture to reflux to hydrolyze the benzyl bromide to the corresponding alcohol.
-
After hydrolysis is complete (monitored by GC), separate the organic layer.
-
To the organic layer containing 2,3-dichlorobenzyl alcohol, add a catalytic amount of hydrobromic acid.
-
Slowly add 30% hydrogen peroxide at 25-50°C to oxidize the alcohol to the aldehyde.
-
Monitor the reaction by GC. Upon completion, wash the organic layer with water and brine.
-
Purify the product by distillation under reduced pressure to obtain 2,3-dichlorobenzaldehyde.
Synthesis of 3-Bromo-5-chlorobenzaldehyde
This protocol describes the synthesis of 3-Bromo-5-chlorobenzaldehyde starting from 3,5-dibromochlorobenzene.[3]
-
Under a nitrogen atmosphere, dissolve 3,5-dibromochlorobenzene (27 g, 100 mmol) in anhydrous isopropyl ether (300 mL) in a dry flask.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a 2.6 M hexane solution of n-butyllithium (40 mL, 100 mmol) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes after the addition is complete.
-
Add N,N-dimethylformamide (DMF, 7.5 g, 100 mmol) dropwise, keeping the temperature below -78 °C.
-
After the reaction is complete, add 80 mL of ammonium chloride solution to the mixture and stir for 15 minutes.
-
Separate the ether layer, wash with water (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-bromo-5-chlorobenzaldehyde (16 g, 67% yield).[3]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflows for the preparation of these halogenated benzaldehydes.
Caption: Synthesis of 2,3-Dichlorobenzaldehyde.
Caption: Synthesis of 3-Bromo-5-chlorobenzaldehyde.
Application in Medicinal Chemistry: Synthesis of Hydrazone Derivatives
Halogenated benzaldehydes are frequently used to synthesize hydrazone compounds, which have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] The following workflow illustrates the general synthesis of hydrazones from a substituted benzaldehyde.
References
A Comparative Guide to the Reaction Products of 3-Bromo-2,5-dichlorobenzaldehyde
For researchers, scientists, and professionals in drug development, 3-Bromo-2,5-dichlorobenzaldehyde serves as a versatile building block for synthesizing a diverse array of complex molecules. Its reactivity is primarily centered around the aldehyde functional group and the carbon-bromine bond, allowing for strategic modifications to generate novel compounds. This guide provides an objective comparison of key reaction pathways, supported by experimental data from analogous systems, to inform synthetic strategies.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions are fundamental for converting the carbonyl group of this compound into a carbon-carbon double bond, leading to the formation of substituted styrenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods to achieve this transformation.
The Wittig reaction utilizes a phosphorus ylide (phosphorane) to yield an alkene.[1][2][3] A key advantage is that the double bond is formed precisely where the carbonyl group was located, avoiding isomeric mixtures that can result from other methods like dehydration of alcohols.[3] The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion.[4][5][6] This alternative often provides superior yields of the (E)-alkene stereoisomer and simplifies product purification, as the dialkylphosphate byproduct is water-soluble and easily removed.[4][5][6]
Comparative Data for Olefination Reactions
| Reaction Type | Aldehyde | Reagent | Conditions | Product Type | Yield (%) | E:Z Ratio | Reference |
| Wittig | 4-Nitrobenzaldehyde | (Benzylidene)triphenylphosphorane | scCO₂, THF (5%), 80°C, 2h | Stilbene | 91 | E only | [7] |
| Wittig | 4-Chlorobenzaldehyde | (Benzylidene)triphenylphosphorane | scCO₂, THF (5%), 80°C, 2h | Stilbene | 96 | 1:1.6 | [7] |
| HWE | Benzaldehyde | Methyl 2-(dimethoxyphosphoryl)acetate | Li/Na/K salt, 23°C | α,β-Unsaturated Ester | High | E-selective | [4] |
| HWE | Various Aldehydes | Stabilized Phosphonate Ylides | NaH, DME or THF | α,β-Unsaturated Ester | Good | Predominantly E | [5][6] |
Experimental Protocols
General Protocol for Wittig Reaction:
-
Ylide Preparation: An alkyltriphenylphosphonium salt is prepared via the Sₙ2 reaction of an alkyl halide with triphenylphosphine.[1][3] The phosphonium salt is then suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise at low temperature to deprotonate the salt, forming the characteristic colored ylide.[2]
-
Olefination: A solution of this compound in the same anhydrous solvent is added to the ylide solution. The reaction mixture is typically stirred for several hours, allowing for the formation of the oxaphosphetane intermediate and its subsequent decomposition.[1]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed via crystallization or chromatography to yield the pure alkene.
General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction:
-
Carbanion Formation: A phosphonate ester is dissolved in an anhydrous solvent (e.g., THF, DME). A base such as sodium hydride (NaH) is added to generate the phosphonate carbanion.[5][6]
-
Reaction with Aldehyde: this compound is added to the carbanion solution. The reaction typically proceeds at room temperature to produce the alkene.[4]
-
Work-up and Purification: The reaction is quenched with an aqueous solution. The organic product is extracted. The water-soluble phosphate byproduct is easily removed during the aqueous work-up, simplifying the purification of the final alkene product, which is often achieved by column chromatography.[4][5]
Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide functionality of this compound with an organoboron reagent, typically a boronic acid or ester.[8][9][10] This reaction is catalyzed by a palladium complex and requires a base.[8] It offers a robust way to synthesize biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.
Comparative Data for Suzuki Coupling Reactions
The following table includes data from Suzuki reactions on various bromo-substituted aromatic compounds, providing a reference for expected outcomes when using this compound.
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Reflux | Good | [11] |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C, 12h | 27-63 | [12] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80°C | 60 | N/A |
Experimental Protocol
General Protocol for Suzuki Cross-Coupling:
-
Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene. The mixture is thoroughly degassed (e.g., by bubbling argon through it) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours (typically 12-24h) at temperatures ranging from 80°C to reflux.[12] Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the biaryl product.
Condensation with Active Methylene Compounds
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base, typically piperidine.[13][14][15] This reaction with this compound can produce electron-deficient alkenes, which are valuable intermediates in organic synthesis.
Comparative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) | Reference |
| Substituted Benzaldehydes | Isobutyl Cyanoacetate | Piperidine | Toluene, Reflux | Isobutyl Phenylcyanoacrylates | High | [13][14] |
| Substituted Benzaldehydes | Octyl Cyanoacetate | Piperidine | Toluene, Reflux | Octyl Phenylcyanoacrylates | High | [15] |
| Benzaldehyde Derivatives | Dimedone | ZrOCl₂·8H₂O/NaNH₂ | N/A | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | Excellent | [16] |
Experimental Protocol
General Protocol for Knoevenagel Condensation:
-
Reaction Setup: this compound and an active methylene compound (e.g., isobutyl cyanoacetate, ~1.1 equivalents) are dissolved in a solvent such as toluene.[14]
-
Catalysis: A catalytic amount of piperidine is added to the solution.
-
Reaction: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation. The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: The reaction mixture is cooled, washed with dilute acid and brine, and the organic layer is dried and concentrated. The product is typically purified by recrystallization or column chromatography.[14]
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[17] The resulting β-nitro alcohol product is a versatile intermediate that can be further transformed into nitroalkenes, amino alcohols, or carbonyl compounds.
Imine (Schiff Base) Formation
The reaction of this compound with primary amines yields imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate followed by dehydration.[18] Imines are important intermediates for the synthesis of nitrogen-containing heterocycles.
Comparative Data for Nucleophilic Addition Reactions
| Reaction Type | Aldehyde | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Henry | Benzaldehyde | Nitromethane | Calcined Cu:Mg:Al (2:1:1), 60°C | β-Nitro Alcohol | 98 | [17] |
| Imine Formation | Aldehydes | Primary Amines | Mild acid catalysis | Imine (Schiff Base) | General | [18] |
Experimental Protocols
General Protocol for Henry Reaction:
-
Reaction Setup: this compound, a nitroalkane (e.g., nitromethane), and a base catalyst are combined, potentially in a solvent or under solvent-free conditions.[17]
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 60°C) until the reaction is complete as monitored by TLC.[17]
-
Work-up and Purification: The reaction mixture is cooled and purified, often by direct column chromatography, to isolate the β-nitro alcohol. Care must be taken as elimination of water to form a nitroalkene can occur, especially with stronger bases or higher temperatures.[17]
General Protocol for Imine Formation:
-
Reaction Setup: this compound and a primary amine (1 equivalent) are dissolved in a suitable solvent (e.g., ethanol, toluene).
-
Catalysis: A catalytic amount of acid (e.g., acetic acid) is added.
-
Reaction: The mixture is stirred, often at room temperature or with gentle heating. In some cases, removal of water is necessary to drive the equilibrium towards the product.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting imine is often used directly in the next step or purified by crystallization or chromatography.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [ouci.dntb.gov.ua]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Routes for Polysubstituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted benzaldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The strategic introduction of a formyl group onto a substituted aromatic ring can be achieved through a variety of methods, each with its distinct advantages and limitations. This guide provides a comprehensive comparison of classical and modern synthetic routes, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid in reaction selection and optimization.
Classical Formylation Reactions: Electrophilic Aromatic Substitution
Traditional methods for the synthesis of benzaldehydes primarily rely on electrophilic aromatic substitution, where an electrophilic formylating agent reacts with an electron-rich aromatic ring. These methods are often characterized by harsh reaction conditions and limited substrate scope, but remain valuable for specific applications.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1][2][3] The electrophilic species, a chloroiminium ion, attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.[2] This method is particularly effective for arenes bearing electron-donating groups.[4]
Gattermann Reaction
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] A variation of this reaction, the Gattermann-Koch reaction, employs carbon monoxide (CO) and HCl, but is generally not applicable to phenol and phenol ether substrates.[5][6] Due to the hazardous nature of HCN, modifications using safer cyanide sources like zinc cyanide (Zn(CN)₂) have been developed.[5]
Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formyl source for electron-rich aromatic compounds, particularly phenols.[7][8] The reaction is typically carried out in an acidic medium, and formylation usually occurs at the ortho position to the activating group.[7] While generally considered inefficient, modifications to the Duff reaction have been explored to improve yields.[9]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is used for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[5][10][11] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[5] This reaction is highly selective for the ortho position due to the directing effect of the phenoxide ion.[11] A key advantage is that it does not require anhydrous or strongly acidic conditions.[12]
Modern Formylation Methods: Metal-Catalyzed Cross-Coupling
Contemporary approaches to benzaldehyde synthesis often employ transition-metal catalysis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Formylation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formylation of aryl halides and triflates. These methods typically involve the use of a palladium catalyst, a phosphine ligand, and a formylating agent. Various sources for the formyl group have been explored, including carbon monoxide (CO) with a hydride source, formic acid, or formamides. These reactions generally proceed with high yields and can tolerate a wide range of functional groups.
Comparative Performance Data
The following tables summarize the performance of different synthetic routes for the preparation of polysubstituted benzaldehydes, based on reported experimental data.
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Vilsmeier-Haack | Phenol | DMF/SOCl₂, solvent-free, grinding (20-30 min) | 85 | [13] |
| 4-Methylphenol | DMF/SOCl₂, solvent-free, grinding (20-30 min) | 82 | [13] | |
| 4-Methoxyphenol | DMF/SOCl₂, solvent-free, grinding (20-30 min) | 80 | [13] | |
| Duff Reaction | p-Ethylphenol | Hexamethylenetetramine, glyceroboric acid, 150-160°C | 18 | [14] |
| p-tert-Butylphenol | Hexamethylenetetramine, glyceroboric acid, 150-160°C | 26 | [14] | |
| 4-Chloro-3-methylphenol | Hexamethylenetetramine, glyceroboric acid, 150-160°C | 30 | [14] | |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH, 70°C, 3h | 41 (ortho) | [15] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Reaction (Solvent-Free)
A mixture of the phenol (1 equivalent), N,N-dimethylformamide (DMF, 2 equivalents), and thionyl chloride (SOCl₂, 2 equivalents) is placed in a mortar. The mixture is ground with a pestle at room temperature for 20-30 minutes. Upon completion of the reaction (monitored by TLC), the reaction mixture is poured into ice-cold water and neutralized with sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified by chromatography.[13]
General Procedure for Duff Reaction
A mixture of the phenol (1 equivalent) and hexamethylenetetramine (1.2 equivalents) is added to a pre-heated solution of glyceroboric acid (prepared from glycerol and boric acid) at 150-160°C. The reaction mixture is stirred at this temperature for 1-2 hours. After cooling, the mixture is hydrolyzed with dilute sulfuric acid and the product is isolated by steam distillation or extraction.[14]
General Procedure for Reimer-Tiemann Reaction
To a solution of the phenol (1 equivalent) and sodium hydroxide (8 equivalents) in a mixture of ethanol and water (2:1), chloroform (2 equivalents) is added dropwise at 70°C over 1 hour. The resulting mixture is stirred for an additional 3 hours at the same temperature. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 4-5 and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.[15]
Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the fundamental steps of the discussed synthetic routes.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff_reaction [chemeurope.com]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. ajrconline.org [ajrconline.org]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Comparative Analysis of Reaction Kinetics for 3-Bromo-2,5-dichlorobenzaldehyde Derivatization
A data-driven guide for researchers in drug development and analytical sciences comparing the derivatization kinetics of 3-Bromo-2,5-dichlorobenzaldehyde with common analytical reagents. This guide provides insights into the reaction efficiency and optimal conditions for the derivatization of this halogenated aromatic aldehyde, aiding in the selection of appropriate analytical methodologies.
The derivatization of aldehydes is a critical step in many analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). This process enhances the detectability and separation of the analyte by introducing a chromophoric, fluorophoric, or electroactive tag. For halogenated benzaldehydes such as this compound, which are important intermediates in pharmaceutical synthesis, understanding the kinetics of derivatization is paramount for developing robust and efficient analytical methods.
This guide provides a comparative analysis of the reaction kinetics of this compound with several common derivatizing agents. Due to the limited availability of direct kinetic data for this compound, this analysis leverages data from structurally similar substituted benzaldehydes to estimate its reactivity. The electron-withdrawing nature of the bromine and chlorine substituents on the aromatic ring is expected to influence the electrophilicity of the carbonyl carbon and, consequently, the rate of derivatization.
Comparison of Derivatization Agents
The selection of a derivatizing agent is a critical decision in analytical method development. The ideal reagent should react rapidly and completely with the target analyte under mild conditions to form a stable derivative. This section compares the performance of several common aldehyde derivatizing agents in their reactions with aromatic aldehydes.
| Derivatizing Agent | Typical Reaction Conditions | Reactivity with Aromatic Aldehydes | Remarks |
| 2,4-Dinitrophenylhydrazine (DNPH) | Acidic (e.g., H₂SO₄ in methanol), Room Temperature or slightly elevated. | Forms stable, colored hydrazones. Reaction is generally fast. Electron-withdrawing groups on the benzaldehyde ring are expected to accelerate the reaction. | A widely used, robust method for aldehyde and ketone analysis, particularly for HPLC-UV. The formation of E/Z isomers can sometimes complicate chromatographic separation. |
| o-Phenylenediamine (OPD) | Can be performed under various conditions, including in the presence of catalysts like xylose or under solvent-free conditions with heating. | Forms benzimidazole derivatives. Reaction times can vary from minutes to hours depending on the conditions. | Useful for generating fluorescent derivatives for sensitive detection. The reaction can sometimes yield multiple products. |
| Dansyl Hydrazine | Mildly acidic conditions, often with heating. | Forms highly fluorescent dansylhydrazones. | A popular choice for fluorescence-based detection methods due to the high quantum yield of the dansyl group. |
| Girard's Reagent T | Aqueous or alcoholic solutions, often with acid catalysis (pH ~2-5). | Forms water-soluble hydrazones with a permanently charged quaternary ammonium group. Reaction is typically rapid. | Ideal for pre-concentration and for improving ionization efficiency in mass spectrometry (ESI-MS). The reaction proceeds via a stepwise preassociation pathway.[1] |
Note: The reactivity of this compound is estimated based on the general principles of electronic effects on reaction rates. The presence of three electron-withdrawing halogens is expected to increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates with nucleophilic derivatizing agents compared to unsubstituted benzaldehyde.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for the derivatization of aromatic aldehydes with the compared reagents.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid (Brady's reagent).
-
Reaction: To a solution of the aldehyde in a suitable solvent (e.g., methanol or acetonitrile), add an excess of the DNPH reagent.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary, but are often complete within 30-60 minutes. Gentle heating can be used to accelerate the reaction.
-
Analysis: The resulting 2,4-dinitrophenylhydrazone derivative can be directly analyzed by HPLC-UV, typically at a wavelength of around 360 nm.
Derivatization with o-Phenylenediamine (OPD)
-
Reaction Mixture: In a reaction vessel, combine the aromatic aldehyde, o-phenylenediamine (typically in a 1:1 or 1:2 molar ratio), and a catalyst (e.g., a catalytic amount of xylose) in a suitable solvent (e.g., water or ethanol).
-
Incubation: Heat the mixture under reflux or at an elevated temperature (e.g., 80-90°C) for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and isolate the benzimidazole product by filtration or extraction.
-
Analysis: The purified derivative can be analyzed by various techniques, including HPLC with fluorescence or UV detection.
Derivatization with Girard's Reagent T
-
Reagent Solution: Prepare a solution of Girard's Reagent T in an appropriate solvent, such as aqueous buffer or an alcohol-water mixture.
-
Reaction: Mix the aldehyde solution with the Girard's Reagent T solution. The reaction is often catalyzed by acid, so the pH is typically adjusted to be between 2 and 5.
-
Incubation: The reaction is generally fast and can be complete within minutes to an hour at room temperature.
-
Analysis: The resulting water-soluble hydrazone can be directly analyzed by LC-MS, benefiting from the pre-charged nature of the derivative for enhanced ESI sensitivity.
Reaction Kinetics and Hammett Analysis
For the condensation of aromatic aldehydes with Meldrum's acid, a reaction mechanistically similar to many derivatization reactions, a positive rho (ρ) value of 1.226 has been reported.[2] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzaldehyde ring. This is because these substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the derivatizing agent.
Given that this compound possesses three strong electron-withdrawing halogen substituents, it is expected to exhibit a significantly faster derivatization rate compared to unsubstituted benzaldehyde and benzaldehydes with electron-donating substituents.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the derivatization and analysis of this compound, the following diagrams are provided.
Conclusion
The derivatization of this compound is a crucial step for its quantitative analysis in various scientific and industrial settings. While direct kinetic data for this specific compound is scarce, a comparative analysis based on the reactivity of analogous substituted benzaldehydes provides valuable insights. The presence of multiple electron-withdrawing halogen substituents strongly suggests that this compound will undergo rapid derivatization with common nucleophilic reagents such as 2,4-dinitrophenylhydrazine, o-phenylenediamine, dansyl hydrazine, and Girard's Reagent T. The choice of the optimal derivatizing agent will depend on the specific requirements of the analytical method, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers and scientists in the development of robust analytical methods for this and other halogenated aromatic aldehydes.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-2,5-dichlorobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling 3-Bromo-2,5-dichlorobenzaldehyde, a halogenated aromatic aldehyde, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, emphasizing operational and logistical plans for laboratory settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Halogenated organic compounds can be hazardous, and proper PPE is the first line of defense.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent chemical exposure and contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical using non-sparking tools.
-
Package for Disposal: Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as halogenated organic hazardous waste. Improper disposal can lead to environmental harm and regulatory penalties.
-
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[1] this compound waste should be collected in a designated, properly labeled container for halogenated organics.[1][2][3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[3] The label should also include the date of accumulation.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Consult Institutional EHS: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on their procedures for hazardous waste pickup and disposal.
-
Professional Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[4] This process is designed to destroy the chemical and capture any harmful byproducts.[4]
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of handling and disposing of halogenated organic compounds are well-established within the scientific community and regulatory bodies. The procedures outlined above are based on these established best practices.
The primary method for the ultimate destruction of this type of waste is incineration .[4] Licensed hazardous waste incinerators operate at high temperatures to ensure the complete destruction of organic molecules and have sophisticated scrubbing systems to capture acidic gases like hydrogen bromide and hydrogen chloride that are formed during combustion.[4]
Researchers should always refer to their institution's specific chemical hygiene plan and consult with their EHS department for guidance tailored to their location and facilities. By following these rigorous procedures, laboratory professionals can ensure the safe and responsible management of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-2,5-dichlorobenzaldehyde
For Immediate Reference: Key Safety and Handling Information for 3-Bromo-2,5-dichlorobenzaldehyde
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 1823608-01-0), a key reagent in various research and development applications. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and mitigate risks. The following table outlines the required PPE.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause skin irritation.[1] |
| Body Protection | Laboratory coat or other protective clothing.[1] | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Avoids inhalation of dust or vapors which may cause respiratory tract irritation.[1] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the specific hazards of this compound.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safe Handling Practices: Avoid direct contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through a licensed professional waste disposal service. Do not allow the product to enter drains.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Hazard Summary
The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
